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  • Product: 4-(3,5-Dimethylphenyl)-1H-pyrazol-3-amine hydrochloride
  • CAS: 1177359-90-8

Core Science & Biosynthesis

Foundational

Preliminary Biological Evaluation of 4-(3,5-Dimethylphenyl)-1H-pyrazol-3-amine hydrochloride: A Strategic Framework

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous F...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates targeting a wide array of diseases, particularly cancer and inflammatory conditions.[1][2][3] Its unique chemical properties allow for diverse substitutions, making it a fertile ground for developing novel therapeutics. This guide presents a comprehensive, field-proven framework for the preliminary biological evaluation of a novel pyrazole derivative, 4-(3,5-Dimethylphenyl)-1H-pyrazol-3-amine hydrochloride. As a Senior Application Scientist, my objective is not to provide a rigid protocol but to illuminate the strategic thinking and causal logic behind each experimental phase. We will progress from foundational in silico analysis and compound verification to robust in vitro and in vivo assays, establishing a self-validating data package to support go/no-go decisions in early-stage drug discovery.

Foundational Strategy: The "Why" Before the "How"

Before embarking on any resource-intensive biological screening, we must establish a clear hypothesis. The structure of 4-(3,5-Dimethylphenyl)-1H-pyrazol-3-amine, featuring a 3-aminopyrazole core, is highly suggestive of kinase inhibitory activity.[4][5] This core can act as a "hinge-binder," a common motif in kinase inhibitors that forms critical hydrogen bonds within the ATP-binding pocket of a target kinase. Therefore, our evaluation strategy is predicated on the hypothesis that this compound is a potential kinase inhibitor with anti-proliferative effects. This hypothesis will guide our choice of cell lines, assays, and mechanistic studies.

The overall workflow is designed to de-risk the candidate progressively. We start with low-cost, high-information computational methods, move to high-throughput in vitro screens to establish biological activity, and culminate in a targeted in vivo study to verify therapeutic potential in a more complex biological system.

G cluster_0 Phase 1: Foundational & In Silico cluster_1 Phase 2: In Vitro Biological Assessment cluster_2 Phase 3: Preliminary In Vivo Evaluation a Compound QC (Purity, Identity) b In Silico ADME/Tox & Physicochemical Profiling a->b Establishes Viability c Cytotoxicity Screening (IC50 Determination) b->c Proceed if Favorable d Target Engagement Assay (e.g., Kinase Panel Screen) c->d Identifies Potency e Mechanistic Validation (e.g., Western Blot) d->e Confirms Mechanism f Pharmacokinetic (PK) Study e->f Proceed if Potent & On-Target g Xenograft Efficacy Model f->g Informs Dosage h Lead Candidate Progression g->h Go/No-Go Decision

Diagram 1: A strategic workflow for the preliminary biological evaluation of a novel compound.

Phase 1: Foundational Characterization and In Silico Profiling

The integrity of all subsequent data hinges on the quality of the starting material and its predicted drug-like properties. Failure to secure this foundation leads to irreproducible results and wasted resources.

Physicochemical and In Silico ADME/Tox Assessment

Before initiating wet-lab experiments, we leverage computational tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile of the compound.[6][7] This is a critical, cost-effective first pass to identify potential liabilities that could doom a candidate later in development, such as poor absorption or high toxicity.[8][9]

Protocol: In Silico Profiling

  • Input: Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for 4-(3,5-Dimethylphenyl)-1H-pyrazol-3-amine.

  • Platform Selection: Utilize a comprehensive web-based platform such as SwissADME or Deep-PK.[10] These tools provide a suite of predictive models.

  • Analysis Execution:

    • Physicochemical Properties: Calculate key descriptors like Molecular Weight (MW), LogP (lipophilicity), Hydrogen Bond Donors (HBD), and Hydrogen Bond Acceptors (HBA).

    • Pharmacokinetics: Predict properties such as gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeation, and interaction with Cytochrome P450 (CYP) enzymes.

    • Drug-Likeness: Evaluate against established rules like Lipinski's Rule of Five, which helps predict oral bioavailability.

    • Toxicity: Screen for potential toxicophores and predict endpoints like mutagenicity (AMES test) and cardiotoxicity (hERG inhibition).

  • Interpretation: Consolidate the data into a summary table. A favorable profile would show good predicted GI absorption, metabolic stability, and no major toxicity flags.

Table 1: Predicted Physicochemical and ADME Properties

ParameterPredicted ValueGuideline/InterpretationFavorable?
Molecular Weight221.72 g/mol < 500 (Lipinski)Yes
LogP (Consensus)2.45< 5 (Lipinski)Yes
H-Bond Donors2< 5 (Lipinski)Yes
H-Bond Acceptors2< 10 (Lipinski)Yes
GI AbsorptionHighHigh is desirable for oral drugsYes
BBB PermeantNoDesirable for non-CNS targetsYes
CYP2D6 InhibitorYesPotential for drug-drug interactionsCaution
AMES ToxicityNoLow probability of being mutagenicYes
hERG I InhibitionNoLow risk of cardiotoxicityYes

Note: Data are representative and generated from predictive models.

Phase 2: In Vitro Biological Evaluation

This phase aims to answer three fundamental questions: Is the compound biologically active against cancer cells? What is its potency? And what is the mechanism of action?

Cytotoxicity and Anti-Proliferative Screening

The first and most crucial biological experiment is to determine if the compound can kill or inhibit the growth of cancer cells. We employ a cell viability assay across a panel of cancer cell lines. The choice of cell lines should be hypothesis-driven. Given the potential kinase target, we select lines where specific kinase pathways are known to be dysregulated.

Causality Behind the Assay Choice: XTT vs. MTT

Both XTT and MTT assays measure cellular metabolic activity as a proxy for cell viability.[11][12] They rely on mitochondrial dehydrogenases in living cells to reduce a tetrazolium salt to a colored formazan product.[13] However, we select the XTT assay for our primary screen.

  • MTT Assay: Produces an insoluble formazan crystal that must be dissolved with an organic solvent (like DMSO) in a separate step.[11] This adds time, introduces potential operator variability, and the solvent can be cytotoxic, interfering with results.[13]

  • XTT Assay: Was developed to overcome these limitations. It produces a water-soluble formazan dye that is released directly into the culture medium, eliminating the solubilization step.[13][14] This results in a more streamlined workflow, higher reproducibility, and reduced cell stress, making it superior for high-throughput screening.[12][15]

Protocol: XTT Cell Viability Assay

  • Cell Seeding: Plate cancer cells (e.g., HCT116 colorectal carcinoma, MCF-7 breast adenocarcinoma) in 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x stock of 4-(3,5-Dimethylphenyl)-1H-pyrazol-3-amine hydrochloride in complete culture medium. Perform a serial dilution to create a range of concentrations (e.g., 0.01 µM to 100 µM).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only (DMSO) controls and untreated controls. Incubate for 72 hours.

  • XTT Reagent Preparation: Just before use, mix the XTT labeling reagent and the electron-coupling reagent as per the manufacturer's instructions (e.g., Biotium, Roche).

  • Assay Execution: Add 50 µL of the activated XTT solution to each well. Incubate for 4 hours at 37°C.

  • Data Acquisition: Measure the absorbance of the soluble formazan product at 475 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability. Plot the viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC50).

Table 2: Representative In Vitro Cytotoxicity Data (IC50)

Cell LineTissue of OriginKey Pathway DysregulationIC50 (µM)
HCT116Colorectal CarcinomaKRAS mutant, PI3K pathway active1.5
MCF-7Breast AdenocarcinomaER+, PI3K pathway active2.8
A549Lung CarcinomaKRAS mutant5.2
Normal FibroblastsHealthy LungN/A (Control)> 50

Note: Data are representative. A good candidate shows potency against cancer cells with a significantly higher IC50 in normal cells, indicating a therapeutic window.

Mechanistic Validation: Confirming Target Engagement

An IC50 value tells us that the compound works, but not how. To validate our kinase inhibitor hypothesis, we must show that the compound inhibits the phosphorylation of downstream targets in a relevant signaling pathway. Western blotting is the gold-standard technique for this purpose.

Rationale for Pathway Selection: Many pyrazole-based inhibitors target Cyclin-Dependent Kinases (CDKs), which are master regulators of the cell cycle.[16] For example, inhibiting CDK2 prevents the phosphorylation of the Retinoblastoma protein (pRb), halting the cell cycle at the G1/S transition and preventing DNA replication.[16] We will therefore probe the phosphorylation status of pRb.

G Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 pRb_E2F pRb-E2F Complex (Transcription Repressed) CyclinD_CDK46->pRb_E2F Phosphorylates p_pRb p-pRb (Phosphorylated) pRb_E2F->p_pRb E2F E2F (Active) p_pRb->E2F Releases CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 Activates Transcription S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Drives CyclinE_CDK2->p_pRb Further Phosphorylates Inhibitor 4-(3,5-Dimethylphenyl) -1H-pyrazol-3-amine HCl Inhibitor->CyclinE_CDK2 INHIBITS

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Exploratory

Identification of 4-(3,5-Dimethylphenyl)-1H-pyrazol-3-amine hydrochloride metabolites

An In-Depth Technical Guide to the Metabolite Identification (MetID) of 4-(3,5-Dimethylphenyl)-1H-pyrazol-3-amine Hydrochloride Executive Summary The identification and structural elucidation of drug metabolites are crit...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Metabolite Identification (MetID) of 4-(3,5-Dimethylphenyl)-1H-pyrazol-3-amine Hydrochloride

Executive Summary

The identification and structural elucidation of drug metabolites are critical milestones in preclinical drug development. For functionalized small molecules like 4-(3,5-Dimethylphenyl)-1H-pyrazol-3-amine hydrochloride , understanding the biotransformation pathways is essential for predicting pharmacokinetic (PK) liabilities, reactive intermediate formation, and ensuring adequate safety coverage in toxicological species.

As mandated by the 1, any human metabolite circulating at greater than 10% of total drug-related exposure at steady state requires rigorous safety assessment[1]. This whitepaper outlines a comprehensive, self-validating analytical strategy—leveraging High-Resolution Mass Spectrometry (LC-HRMS) and Mass Defect Filtering (MDF)—to map the metabolic profile of this specific pyrazole-amine scaffold.

Structural Profiling & Predictive Metabolism

Before initiating in vitro or in vivo studies, a mechanistic evaluation of the compound's structural liabilities dictates the analytical approach. The parent compound, 4-(3,5-Dimethylphenyl)-1H-pyrazol-3-amine, presents three distinct metabolic "soft spots":

  • The 3,5-Dimethylphenyl Moiety: The benzylic methyl groups are highly susceptible to Cytochrome P450 (CYP)-mediated Hydrogen Atom Transfer (HAT). This typically initiates a cascade of benzylic oxidation, rapidly converting the methyl groups to benzylic alcohols (-CH₂OH) and subsequently to carboxylic acids (-COOH)[2].

  • The 1H-Pyrazole Ring: Unsubstituted pyrazole nitrogens are prime targets for Phase II UDP-glucuronosyltransferase (UGT) conjugation, leading to N-glucuronidation.

  • The Primary Amine (3-Amine): The exocyclic primary amine is susceptible to N-acetylation via N-acetyltransferases (NAT) and oxidative deamination.

Understanding these causal relationships allows us to predict mass shifts (e.g., +16 Da for hydroxylation, +176 Da for glucuronidation) and tailor our mass spectrometry acquisition parameters accordingly.

Pathways Parent 4-(3,5-Dimethylphenyl)- 1H-pyrazol-3-amine Phase1 Phase I (CYP450) Oxidation Parent->Phase1 Hepatic CYPs Phase2 Phase II (UGT/NAT) Conjugation Parent->Phase2 UGTs / NATs M1 M1: Benzylic Alcohol (+16 Da) Phase1->M1 HAT at Methyl M5 M5: Arene Hydroxylation (+16 Da) Phase1->M5 Epoxidation/Rearrangement M3 M3: N-Glucuronide (+176 Da) Phase2->M3 Pyrazole/Amine N-Gluc M4 M4: N-Acetyl (+42 Da) Phase2->M4 Amine N-Acetylation M2 M2: Carboxylic Acid (+30 Da) M1->M2 Further Oxidation

Figure 1: Predictive Phase I and Phase II metabolic pathways for the target compound.

Experimental Methodologies: A Self-Validating System

To ensure absolute trustworthiness, every protocol must act as a self-validating system. We utilize parallel in vitro models: Human Liver Microsomes (HLMs) to isolate CYP-driven Phase I metabolism, and cryopreserved human hepatocytes to observe coupled Phase I/II dynamics in an intact cellular environment.

Protocol A: Self-Validating HLM Incubation

Causality Check: HLMs require exogenous cofactors. By controlling these cofactors, we isolate specific enzymatic pathways.

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • System Validation Controls:

    • Zero-Time Control (T=0): Quench immediately to establish baseline parent mass and matrix background.

    • Negative Control: Omit NADPH to rule out non-enzymatic chemical degradation.

    • Positive Control: Incubate Midazolam to confirm CYP3A4 viability.

  • Reaction Initiation: Add 4-(3,5-Dimethylphenyl)-1H-pyrazol-3-amine (final concentration 10 µM) and HLM (1 mg/mL protein). Pre-incubate at 37°C for 5 minutes.

  • Catalysis: Initiate the reaction by adding NADPH (1 mM final).

  • Quenching: At designated time points (15, 30, 60 mins), quench the reaction with 3 volumes of ice-cold acetonitrile (ACN) containing an internal standard.

  • Extraction: Centrifuge at 14,000 × g for 15 mins at 4°C. Extract the supernatant for LC-HRMS analysis.

Protocol B: In Vivo Matrix Preparation (Plasma/Urine)

Causality Check:In vivo samples contain high protein and phospholipid backgrounds that suppress MS ionization.

  • Protein Precipitation: Treat 50 µL of plasma with 150 µL of cold ACN (0.1% formic acid).

  • Phospholipid Removal: Pass the supernatant through a HybridSPE-Phospholipid plate to prevent ion suppression.

  • Concentration: Evaporate under gentle N₂ gas and reconstitute in 100 µL of initial mobile phase.

Workflow Start Study Initiation (Parent Compound) InVitro In Vitro Incubations (HLM & Hepatocytes) Start->InVitro InVivo In Vivo Dosing (Rat/Dog PK Studies) Start->InVivo SamplePrep Sample Preparation (Protein Precip. / SPE) InVitro->SamplePrep InVivo->SamplePrep LCHRMS LC-HRMS/MS Analysis (DDA / Polarity Switching) SamplePrep->LCHRMS DataProc Data Processing (Mass Defect Filtering) LCHRMS->DataProc

Figure 2: Integrated in vitro and in vivo MetID experimental workflow.

Analytical Strategy: LC-HRMS and Mass Defect Filtering (MDF)

The complexity of biological matrices makes identifying low-abundance metabolites akin to finding a needle in a haystack. We employ 3, a powerful data-mining technique based on the principle that a metabolite retains the core structural backbone of the parent drug, and therefore, its fractional mass (mass defect) will fall within a narrow, predictable window[3].

LC-HRMS Acquisition Protocol
  • Chromatography: UPLC using a C18 column (1.7 µm, 2.1 × 100 mm). A slow gradient (5% to 95% B over 15 minutes) ensures baseline separation of isobaric isomers (e.g., benzylic vs. aromatic hydroxylation).

  • Mass Spectrometry: Q-TOF or Orbitrap operating in Data-Dependent Acquisition (DDA) mode.

  • Polarity Switching: Essential because the parent amine ionizes optimally in positive ESI (+), while carboxylic acid and glucuronide metabolites often exhibit superior ionization in negative ESI (-).

MDF Data Processing Logic

The monoisotopic mass of the parent free base (C₁₁H₁₃N₃) is approximately 187.1109 Da . The mass defect is +0.1109 Da (or 110.9 mDa). By setting an MDF window of ±50 mDa around the expected mass defects of Phase I/II templates, we mathematically strip away thousands of endogenous matrix ions[4].

MDF RawData Raw HRMS Data (10,000+ Features) Filter1 Filter 1: Mass Range (Parent ± 200 Da) RawData->Filter1 Filter2 Filter 2: Mass Defect (Parent MD ± 50 mDa) Filter1->Filter2 Removes extreme masses Filter3 Filter 3: Isotope Pattern (C, H, N scoring) Filter2->Filter3 Removes endogenous matrix Candidates High-Confidence Metabolite Candidates Filter3->Candidates Validates chemical formula

Figure 3: Sequential Mass Defect Filtering (MDF) logic for untargeted metabolite identification.

Data Presentation & Structural Elucidation

Upon applying the MDF logic and analyzing the MS/MS fragmentation patterns (Fragment Assembly), the quantitative and qualitative data are synthesized. The fragmentation of the pyrazole-amine bond serves as a diagnostic tool: if the +16 Da shift remains on the phenyl-containing fragment, we confirm benzylic/aromatic oxidation rather than pyrazole N-oxidation.

Table 1: Summary of Identified Metabolites for 4-(3,5-Dimethylphenyl)-1H-pyrazol-3-amine

Metabolite IDProposed BiotransformationChemical FormulaTheoretical m/z [M+H]⁺Mass Shift (Da)Mass Defect (mDa)Major Matrix Detected
M0 (Parent) N/AC₁₁H₁₃N₃188.11820118.2All Matrices
M1 Benzylic HydroxylationC₁₁H₁₃N₃O204.1131+15.9949113.1HLM, Plasma
M2 Carboxylic AcidC₁₁H₁₁N₃O₂218.0924+29.974292.4Hepatocytes, Urine
M3 N-GlucuronidationC₁₇H₂₁N₃O₆364.1503+176.0321150.3Hepatocytes, Urine
M4 N-AcetylationC₁₃H₁₅N₃O230.1288+42.0106128.8Plasma, Hepatocytes
M5 Arene HydroxylationC₁₁H₁₃N₃O204.1131+15.9949113.1HLM (Minor)

Note: M1 and M5 are isobaric (+16 Da). They are differentiated chromatographically via UPLC and structurally via MS/MS, where benzylic oxidation (M1) is the thermodynamically favored pathway over arene hydroxylation (M5).

Conclusion & MIST Compliance

The identification of M2 (Carboxylic Acid) and M3 (N-Glucuronide) as major excretory and circulating metabolites necessitates strict cross-species comparison. According to5, if M2 or M3 exceeds 10% of total drug-related exposure in human clinical trials, their presence and abundance must be validated in the chosen nonclinical safety species (e.g., rat or dog) using the bioanalytical strategies outlined in this guide[5].

References

  • Safety Testing of Drug Metabolites Guidance for Industry. U.S. Food and Drug Administration (FDA). 1

  • Meeting Report: Metabolites in Safety Testing (MIST) Symposium—Safety Assessment of Human Metabolites. National Institutes of Health (NIH) / PMC. 5

  • Exposure Marker Discovery of Phthalates Using Mass Spectrometry (Mass Defect Filtering). J-Stage. 3

  • Identification of Xenobiotic Biotransformation Products Using Mass Spectrometry-Based Metabolomics Integrated with a Structural Elucidation Strategy. National Institutes of Health (NIH) / PMC. 4

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective (Benzylic Oxidation). ChemRxiv. 2

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Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol and Reaction Conditions for 4-(3,5-Dimethylphenyl)-1H-pyrazol-3-amine Hydrochloride

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Guide & Protocol.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Guide & Protocol.

Executive Summary

4-Aryl-1H-pyrazol-3-amines are highly privileged scaffolds in medicinal chemistry, frequently serving as critical intermediates in the synthesis of kinase inhibitors (e.g., pyrazolo[1,5-a]pyrimidines) and other pharmacologically active heterocycles. This application note details an optimized, three-step synthetic protocol for the preparation of 4-(3,5-Dimethylphenyl)-1H-pyrazol-3-amine hydrochloride . By transitioning from traditional strong-base condensations to a DMF-DMA-mediated enamine formation, this protocol establishes a self-validating, highly reproducible system that maximizes yield, safety, and scalability.

Mechanistic Rationale & Pathway

The synthesis of 3-amino-4-arylpyrazoles traditionally relies on the condensation of an arylacetonitrile with an ester (such as ethyl formate) using sodium hydride. However, this approach often suffers from poor yields due to competing self-condensation and the hazards associated with pyrophoric bases.

To ensure a robust and scalable workflow, this protocol utilizes N,N-Dimethylformamide dimethyl acetal (DMF-DMA) .

  • Step 1 (Enamine Formation): DMF-DMA reacts with the acidic methylene protons of 2-(3,5-dimethylphenyl)acetonitrile to form a stable 3-(dimethylamino)acrylonitrile intermediate. The use of DMF-DMA for the formylation of arylacetonitriles circumvents the need for strong bases, a method validated for the[1].

  • Step 2 (Cyclization): Subsequent cyclization with hydrazine hydrate affords the pyrazole core via a[2]. Hydrazine displaces the dimethylamino group and attacks the nitrile carbon, forming the pyrazole core.

  • Step 3 (Salt Formation): Precipitation with anhydrous HCl in dioxane yields the hydrochloride salt, which protects the electron-rich 3-amino group from oxidation and enhances aqueous solubility for biological assays.

SynthesisMechanism Start 2-(3,5-Dimethylphenyl)acetonitrile (Starting Material) Step1 Step 1: Formylation Reagent: DMF-DMA (neat) Condition: Reflux, 12h Start->Step1 Intermediate 2-(3,5-Dimethylphenyl)-3- (dimethylamino)acrylonitrile Step1->Intermediate - MeOH Step2 Step 2: Cyclization Reagent: Hydrazine Hydrate Condition: EtOH, Reflux, 4h Intermediate->Step2 FreeBase 4-(3,5-Dimethylphenyl)- 1H-pyrazol-3-amine Step2->FreeBase - HN(CH3)2 - H2O Step3 Step 3: Salt Formation Reagent: 4M HCl in Dioxane Condition: DCM, 0°C FreeBase->Step3 FinalProduct 4-(3,5-Dimethylphenyl)-1H- pyrazol-3-amine Hydrochloride (Final Product) Step3->FinalProduct Precipitation

Figure 1: Three-step synthetic workflow for 4-(3,5-Dimethylphenyl)-1H-pyrazol-3-amine hydrochloride.

Experimental Protocol

Step 1: Synthesis of 2-(3,5-Dimethylphenyl)-3-(dimethylamino)acrylonitrile
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge: Add 2-(3,5-dimethylphenyl)acetonitrile (10.0 g, 68.8 mmol) to the flask.

  • Reagent Addition: Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (16.4 g, 137.6 mmol, 2.0 eq) neat.

    • Causality: Using neat DMF-DMA drives the equilibrium forward without the need for additional solvents, while avoiding the highly reactive and hazardous NaH/ethyl formate system.

  • Reaction: Heat the reaction mixture to reflux (approx. 105 °C) under a nitrogen atmosphere for 12 hours.

  • Workup: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). Upon completion, concentrate the mixture under reduced pressure to remove unreacted DMF-DMA and the methanol by-product.

  • Isolation: The resulting crude dark-orange oil is used directly in the next step without further purification to minimize yield loss from intermediate hydrolysis.

Step 2: Synthesis of 4-(3,5-Dimethylphenyl)-1H-pyrazol-3-amine
  • Solvation: Dissolve the crude enamine intermediate from Step 1 in absolute ethanol (100 mL).

  • Reagent Addition: Slowly add hydrazine hydrate (6.89 g, 137.6 mmol, 2.0 eq) dropwise at room temperature.

    • Causality: Hydrazine hydrate is preferred over hydrazine hydrochloride to maintain a sufficiently nucleophilic environment, preventing the reaction from stalling at the hydrazone intermediate.

  • Reaction: Heat the mixture to reflux (80 °C) for 4–6 hours.

  • Workup: Cool the reaction to room temperature and concentrate the solvent in vacuo.

  • Extraction: Partition the residue between ethyl acetate (150 mL) and water (100 mL). Extract the aqueous layer with EtOAc (2 x 50 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude free base as a solid.

Step 3: Formation of the Hydrochloride Salt
  • Solvation: Dissolve the crude 4-(3,5-dimethylphenyl)-1H-pyrazol-3-amine in a minimal amount of anhydrous dichloromethane (DCM) (approx. 50 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Precipitation: Dropwise, add 4M HCl in 1,4-dioxane (20.6 mL, 82.5 mmol, 1.2 eq) under vigorous stirring.

    • Causality: Anhydrous HCl in dioxane prevents the hydrolysis of the pyrazole ring and ensures the precipitation of a highly crystalline, non-hygroscopic salt.

  • Maturation: Stir for 30 minutes at 0 °C.

  • Isolation: Filter the resulting precipitate under vacuum, wash with cold diethyl ether (2 x 20 mL), and dry under high vacuum to afford 4-(3,5-dimethylphenyl)-1H-pyrazol-3-amine hydrochloride as an off-white solid.

Reaction Conditions & Yield Optimization

ParameterSuboptimal ConditionOptimized ProtocolMechanistic Causality / Impact
Formylation Reagent Ethyl Formate + NaHDMF-DMA (neat)Eliminates pyrophoric NaH; prevents self-condensation of the nitrile, increasing Step 1 yield from ~55% to >90%.
Cyclization Reagent Hydrazine HydrochlorideHydrazine HydrateFree base hydrazine ensures rapid Michael addition and cyclization; avoids acid-catalyzed stalling.
Salt Formation Solvent Methanol + Aq. HClDCM + 4M HCl in DioxaneAnhydrous conditions prevent product hydrolysis and yield a highly pure, crystalline salt that is easily isolated by filtration.

Analytical Characterization & Self-Validation

A trustworthy protocol must be a self-validating system. To ensure the integrity of the synthesis, track the following analytical checkpoints:

  • Intermediate Validation (Step 1): The enamine intermediate should exhibit a distinct downfield singlet in ¹H NMR (approx. 7.0-7.5 ppm) corresponding to the vinylic proton, alongside the complete disappearance of the starting material's methylene singlet (approx. 3.7 ppm).

  • Final Product Validation (Step 3): The final hydrochloride salt must show the pyrazole C5-H (approx. 7.8 ppm) and broad exchangeable protons for the -NH₃⁺ and pyrazole -NH (10.0-12.0 ppm) in DMSO-d₆. The absence of a dimethylamino signal (approx. 3.0 ppm) confirms complete cyclization and elimination.

References

  • Kawakami, J. K. et al. "Investigation of a novel molecular descriptor for the lead optimization of 4-aminoquinazolines as vascular endothelial growth factor receptor – 2 inhibitors." PubMed Central (PMC). URL:[Link]

  • Fraley, M. E. et al. "Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors." Bioorganic & Medicinal Chemistry Letters2002 , 12, 2767–2770. URL:[Link]

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Application

Application Note: 4-(3,5-Dimethylphenyl)-1H-pyrazol-3-amine Hydrochloride in Kinase Inhibition Assays

Executive Summary & Mechanistic Rationale The development of highly selective kinase inhibitors relies heavily on privileged chemical scaffolds that can anchor securely within the highly conserved ATP-binding pocket whil...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of highly selective kinase inhibitors relies heavily on privileged chemical scaffolds that can anchor securely within the highly conserved ATP-binding pocket while exploiting unique allosteric sites. 4-(3,5-Dimethylphenyl)-1H-pyrazol-3-amine hydrochloride (DPA-HCl) represents a highly potent structural motif frequently utilized in the design of targeted kinase inhibitors, particularly against Receptor-Interacting Protein Kinase 1 (RIPK1) and Cyclin-Dependent Kinases (CDKs)[1][2].

Mechanistic Causality of the Scaffold

The efficacy of DPA-HCl in kinase assays is driven by a dual-interaction mechanism:

  • The 1H-pyrazol-3-amine Core (Hinge Binder): This moiety acts as a bioisostere for the adenine ring of ATP. The nitrogen atoms of the pyrazole and the exocyclic amine form critical, high-affinity hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region[1][2].

  • The 3,5-Dimethylphenyl Group (Allosteric Probe): This lipophilic appendage projects into the hydrophobic pocket adjacent to the ATP-binding site. In kinases like RIPK1, the insertion of this bulky group sterically clashes with the active conformation, forcing the kinase into an inactive "DLG-out" (Asp-Leu-Gly) state[2][3]. This mechanism is characteristic of Type II and Type III kinase inhibitors, which offer superior kinome selectivity and slower off-rates compared to pure Type I (ATP-competitive) inhibitors[3][4].

RIPK1_Pathway TNFA TNF-α Stimulation TNFR1 TNFR1 Receptor TNFA->TNFR1 Complex1 Complex I Formation (TRADD, TRAF2/5, cIAP1/2) TNFR1->Complex1 RIPK1 RIPK1 Autophosphorylation (Active DLG-in State) Complex1->RIPK1 zVAD-fmk / Smac Mimetic RIPK3 RIPK3 Recruitment & Activation RIPK1->RIPK3 MLKL MLKL Oligomerization RIPK3->MLKL Necroptosis Necroptosis (Cell Death) MLKL->Necroptosis Inhibitor 4-(3,5-Dimethylphenyl)-1H-pyrazol-3-amine HCl (Type II/III Inhibitor) Inhibitor->RIPK1 Stabilizes DLG-out conformation

Fig 1: RIPK1-mediated necroptosis pathway and the mechanism of Type II/III kinase inhibition.

Quantitative Kinase Profiling

When utilizing DPA-HCl derivatives in biochemical and cellular assays, researchers should anticipate distinct activity profiles based on the target kinase's structural plasticity. The table below summarizes expected quantitative benchmarks derived from structurally analogous 1H-pyrazol-3-amine inhibitors (such as AZD4547 and related optimized probes)[1][3][5].

Kinase TargetInhibitor ClassBinding ModeExpected IC₅₀ (nM)Primary Cellular AssayReference
RIPK1 Type II / IIIDLG-out (Inactive)10 – 20TSZ-induced Necroptosis Rescue[2][5]
CDK16 Type IDFG-in (Active)30 – 50FUCCI Cell Cycle Arrest Assay[1]
Aurora Kinase A Type IDFG-in (Active)150 – 200Anti-proliferation / Viability[1]

Self-Validating Experimental Protocols

To ensure data integrity, the following workflows are designed as self-validating systems . Every step includes specific controls to isolate the causality of the observed inhibition, ruling out assay artifacts such as compound autofluorescence or ATP-independent luminescence.

In Vitro Biochemical Evaluation: ADP-Glo™ Kinase Assay

Principle & Causality: The ADP-Glo™ assay measures the depletion of ATP and the subsequent generation of ADP during RIPK1 autophosphorylation[6]. Because DPA-HCl acts as a Type II/III inhibitor, it requires a 30-to-60-minute pre-incubation with the kinase before ATP addition. This causal step allows the kinase to undergo the slow conformational shift from the active (DLG-in) to the inactive (DLG-out) state, which is required for deep-pocket binding[4].

ADP_Glo_Workflow Step1 1. Kinase Reaction RIPK1 + ATP + Substrate ± Inhibitor Step2 2. ADP-Glo Reagent Depletes unreacted ATP Step1->Step2 60 min Step3 3. Kinase Detection Reagent Converts ADP to ATP Step2->Step3 40 min Step4 4. Luciferase Reaction ATP + Luciferin -> Light Step3->Step4 30 min Readout Luminescence Readout (Correlates to Kinase Activity) Step4->Readout

Fig 2: ADP-Glo™ Kinase Assay workflow for quantifying RIPK1 autophosphorylation and inhibition.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 2.5 µL of recombinant human RIPK1 (amino acids 1-327) in kinase reaction buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)[6].

  • Inhibitor Pre-Incubation (Critical Step): Add 2.5 µL of DPA-HCl (serially diluted in 1% DMSO) to the kinase. Incubate at room temperature for 60 minutes to allow slow-binding equilibration[4].

  • Reaction Initiation: Add 2.5 µL of 10 µM ATP to initiate autophosphorylation. Causality note: 10 µM ATP is used as it approximates the Michaelis constant (Km), ensuring the assay is highly sensitive to competitive binding dynamics[4][6]. Incubate for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete all remaining unreacted ATP. Incubate for 40 minutes[2][6].

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and drive the luciferase reaction. Read luminescence after 30 minutes[6].

System Validation (Controls):

  • Positive Control (Max Activity): Kinase + ATP + 1% DMSO vehicle. Validates maximum autophosphorylation.

  • Negative Control (Background): Buffer + ATP + 1% DMSO (No Kinase). Validates the efficiency of the ADP-Glo reagent in depleting unreacted ATP.

  • Reference Inhibitor: Necrostatin-1s (Nec-1s) or AZD4547. Validates the dynamic range of inhibition[4][5].

Cellular Target Engagement: TSZ-Induced Necroptosis Rescue Assay

Principle & Causality: To prove that DPA-HCl successfully penetrates the cell membrane and engages RIPK1 in a physiological environment, researchers utilize the TSZ model in HT-29 cells[3].

  • T (TNF-α): Initiates the death receptor signaling cascade.

  • S (Smac mimetic): Degrades cIAPs, preventing the cell from defaulting to NF-κB-mediated survival.

  • Z (z-VAD-fmk): A pan-caspase inhibitor that blocks Caspase-8. Causality note: Blocking Caspase-8 prevents apoptosis, forcing the cell exclusively down the RIPK1/RIPK3/MLKL necroptosis pathway.[3] If DPA-HCl effectively inhibits RIPK1, it will rescue the cells from TSZ-induced death.

Step-by-Step Methodology:

  • Cell Seeding: Seed HT-29 cells at 1 × 10⁴ cells/well in a 96-well opaque plate. Incubate overnight at 37°C, 5% CO₂[3].

  • Compound Pre-treatment: Treat cells with varying concentrations of DPA-HCl (0.1 nM to 10 µM) for 1 hour prior to induction.

  • Pathway Induction: Add the TSZ cocktail: TNF-α (20 ng/mL), Smac mimetic (100 nM), and z-VAD-fmk (20 µM)[3].

  • Incubation: Incubate for 24 hours.

  • Viability Readout: Add CellTiter-Glo® Reagent (which measures intracellular ATP as a proxy for metabolically active, living cells). Read luminescence.

System Validation (Controls):

  • Untreated Control: Cells + Vehicle (100% viability baseline).

  • TSZ Control: Cells + TSZ + Vehicle (Maximum necroptosis baseline; should yield <10% viability).

Data Analysis & Quality Control

For both the ADP-Glo and TSZ assays, the robustness of the experimental run must be validated using the Z'-factor . A self-validating assay must yield a Z'-factor ≥ 0.5.

Z′=1−∣μpositive​−μnegative​∣3(σpositive​+σnegative​)​

Where σ is the standard deviation and μ is the mean of the positive and negative controls.

Once assay robustness is confirmed, plot the dose-response data (Log[Inhibitor] vs. Normalized Luminescence) and fit the curve using a 4-parameter logistic (4PL) regression model to determine the exact IC₅₀ or EC₅₀ values.

Sources

Method

Dissolving 4-(3,5-Dimethylphenyl)-1H-pyrazol-3-amine hydrochloride in DMSO and aqueous buffers

An In-Depth Technical Guide Topic: Dissolving 4-(3,5-Dimethylphenyl)-1H-pyrazol-3-amine hydrochloride in DMSO and Aqueous Buffers For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide Topic: Dissolving 4-(3,5-Dimethylphenyl)-1H-pyrazol-3-amine hydrochloride in DMSO and Aqueous Buffers For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical First Step in Experimental Success

4-(3,5-Dimethylphenyl)-1H-pyrazol-3-amine hydrochloride is a small molecule featuring a substituted pyrazole core, a scaffold of significant interest in medicinal chemistry and drug discovery due to its wide range of pharmacological activities.[1][2] The success of any in vitro or in vivo study hinges on the accurate and reproducible preparation of test solutions. Improper dissolution can lead to concentration errors, compound precipitation, and ultimately, unreliable data. As a hydrochloride salt, this compound has been specifically engineered to improve upon the aqueous solubility of its free base form, a common strategy in drug development.[3][4]

This application note provides a comprehensive, field-proven guide for the dissolution of 4-(3,5-Dimethylphenyl)-1H-pyrazol-3-amine hydrochloride. We will move beyond simple step-by-step instructions to explain the underlying physicochemical principles, enabling researchers to make informed decisions, troubleshoot potential issues, and ensure the integrity of their experimental results.

Understanding the Molecule: A Physicochemical Perspective

A thorough understanding of the compound's structure is paramount to predicting its behavior in different solvents.

  • Core Structure: The molecule is composed of a pyrazole ring (an aromatic heterocycle), a non-polar 3,5-dimethylphenyl group, and a basic amine group.[1][2]

  • The Hydrochloride Salt: The presence of "hydrochloride" indicates that the compound is the salt of the basic amine group and hydrochloric acid. This is a critical feature; salt formation is a primary strategy to enhance the aqueous solubility and dissolution rate of ionizable drug candidates.[3][5]

  • Predicted Solubility Profile:

    • In DMSO: As a powerful, polar aprotic solvent, Dimethyl Sulfoxide (DMSO) is an excellent choice for creating high-concentration stock solutions of a wide array of organic compounds, and high solubility is expected.[6][7][8]

    • In Aqueous Media: The compound's solubility will be highly pH-dependent. In acidic to neutral solutions, the amine group will be protonated (R-NH3+), promoting solubility in water. However, as the pH increases into the basic range, the compound will deprotonate to its free base form (R-NH2), which is significantly less polar due to the dimethylphenyl group and is likely to precipitate out of solution.[5]

Predicted Physicochemical Properties Summary
PropertyPredicted Characteristic & Justification
Solvent of Choice (Stock) Anhydrous Dimethyl Sulfoxide (DMSO)
Aqueous Solubility pH-dependent. Higher solubility at acidic-to-neutral pH (<7.5).
Potential Issues Precipitation upon dilution into high-pH aqueous buffers; potential for tautomerism in solution.[2][9]
Stability & Storage Store solid compound and DMSO stocks protected from light and moisture at -20°C or -80°C to ensure long-term integrity.[9]

Part 1: Preparation of High-Concentration Stock Solutions in DMSO

The standard practice for compounds with limited aqueous solubility is to first prepare a concentrated stock solution in an organic solvent, most commonly DMSO.[10][11] This stock can then be used for subsequent dilutions into aqueous media for various assays.

Protocol: Preparing a 10 mM DMSO Stock Solution
  • Preparation: Allow the vial of 4-(3,5-Dimethylphenyl)-1H-pyrazol-3-amine hydrochloride and a sealed bottle of anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.

  • Calculation: Determine the mass of the compound required. The molecular weight of the hydrochloride salt must be used for accurate calculations.

  • Weighing: Using a calibrated analytical balance, accurately weigh the calculated mass of the compound into a sterile, conical microcentrifuge tube or appropriate vial.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the tube containing the compound.

  • Mixing: Cap the tube securely and vortex the solution for 1-2 minutes.[6] If the compound does not dissolve completely, the following methods can be employed sequentially:

    • Sonication: Place the tube in a bath sonicator for 5-10 minutes.[6][12]

    • Gentle Warming: Briefly warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing. Caution: Use warming only if the compound's heat stability is known; prolonged heating can cause degradation.[6][12]

  • Confirmation: Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed tubes. Store at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound.[6]

Stock Solution Quick Calculation Guide (Example MW: 239.73 g/mol )
Target ConcentrationVolume of DMSOMass of Compound Required
10 mM1 mL2.40 mg
10 mM5 mL11.99 mg
25 mM1 mL5.99 mg
50 mM1 mL11.99 mg

Note: The molecular weight (MW) used here is hypothetical. Always use the specific MW from the manufacturer's certificate of analysis.

Workflow for DMSO Stock Preparation

Caption: Workflow for preparing a DMSO stock solution.

Part 2: Preparing Working Solutions in Aqueous Buffers

Diluting a DMSO stock into an aqueous buffer is the most critical and error-prone step. The goal is to rapidly disperse the compound in the aqueous phase before it has a chance to precipitate, a phenomenon known as "crashing out".[12][13]

The Critical Importance of Dilution Technique

Directly adding a large volume of aqueous buffer to a small volume of DMSO stock is incorrect and will likely cause precipitation. The correct method involves adding the small volume of concentrated DMSO stock to the full volume of aqueous buffer with vigorous mixing.[10][12] This ensures that the compound molecules are immediately surrounded by a large excess of the final solvent system, preventing localized supersaturation.

Protocol: Preparing a Final Working Solution
  • Buffer Preparation: Prepare the desired aqueous buffer (e.g., PBS, Tris) and adjust it to the final target pH. Ensure the buffer is at room temperature or the intended experimental temperature.

  • Intermediate Dilutions (If Necessary): For creating a dose-response curve, it is best practice to perform serial dilutions in 100% DMSO first.[10][13] This maintains the compound's solubility at each concentration step prior to the final aqueous dilution.

  • Final Dilution:

    • Dispense the final volume of the aqueous buffer into a sterile tube.

    • While vigorously vortexing the aqueous buffer, add the small required volume of the DMSO stock solution directly into the vortex.

    • Continue vortexing for an additional 15-30 seconds to ensure homogeneity.

  • Final DMSO Concentration: Always calculate the final percentage of DMSO in your working solution. For most cell-based assays, this should be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced artifacts.[6] Remember to include a vehicle control (buffer with the same final DMSO concentration) in all experiments.[6]

  • Solubility Check: Visually inspect the final working solution. If it appears cloudy or contains a precipitate, the concentration may be above its solubility limit in that specific buffer. Consider lowering the final concentration or using a buffer with a more favorable pH.

Troubleshooting Aqueous Dilution
  • Precipitation: If precipitation occurs, brief sonication or warming to 37°C may help redissolve the compound.[12] However, if it persists, this indicates supersaturation, and the working concentration must be lowered.

  • pH Shifts: The addition of DMSO can cause minor shifts in the pH of weakly buffered solutions.[14] This is why it is crucial to pH the aqueous component before adding the DMSO stock.

Workflow for Aqueous Working Solution Preparation

Caption: Workflow for diluting DMSO stock into aqueous buffer.

Appendix: Standard Buffer Preparation Protocols

Protocol: 1X Phosphate-Buffered Saline (PBS), pH 7.4

This protocol yields 1 L of 1X PBS.[15][16][17]

ComponentMassMolar Concentration
Sodium Chloride (NaCl)8.0 g137 mM
Potassium Chloride (KCl)0.2 g2.7 mM
Sodium Phosphate, Dibasic (Na₂HPO₄)1.44 g10 mM
Potassium Phosphate, Monobasic (KH₂PO₄)0.24 g1.8 mM

Procedure:

  • Add ~800 mL of purified water to a suitable container.

  • Add all four components to the water and stir until completely dissolved.

  • Adjust the pH to 7.4 using HCl or NaOH, if necessary.

  • Add purified water to bring the final volume to 1 L.

  • Sterilize by autoclaving or filtration through a 0.22 µm filter.[16][18]

Protocol: 1 M Tris-HCl Stock Solution, pH 7.4

This protocol yields 1 L of 1 M Tris stock.[19][20][21]

Procedure:

  • Dissolve 121.14 g of Tris base in ~800 mL of purified water.

  • Slowly add concentrated HCl while monitoring the pH until it reaches 7.4. Note: The dissolution of Tris base and the addition of acid are temperature-dependent processes. The pH of Tris buffers decreases significantly as the temperature rises.[21] Always prepare the buffer at the temperature at which it will be used.

  • Add purified water to bring the final volume to 1 L.

  • Sterilize by autoclaving or filtration.

References

  • St John's Laboratory. (n.d.). How to prepare Phosphate Buffered Saline (PBS). Retrieved March 20, 2026, from [Link]

  • iGEM. (2019). PREPARATION OF PHOSPHATE BUFFER SALINE (PBS). [Link]

  • Diagnopal. (2023, September 4). Tris, Tris- HCl Buffer Protocol, Use and Preparation. [Link]

  • Fisher Scientific. (n.d.). Preparation of Tris•CI [Tris(hydroxymethyl)aminomethane] Stock Solutions. Retrieved March 20, 2026, from [Link]

  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?[Link]

  • Dahl, G. R., et al. (2012). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 22(19), 6244-6248. [Link]

  • Reddit. (2023, October 18). pH increase with addition of DMSO?[Link]

  • Gaba, M., & Mohan, C. (2016). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Mini reviews in medicinal chemistry, 16(1), 13-33. [Link]

  • Isab, G. K., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry, 61(2), 125-133. [Link]

  • Kumar, L., et al. (2020). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS omega, 5(11), 5919-5928. [Link]

  • Saal, C. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. Pharmaceutics, 6(4), 603-623. [Link]

  • DrugBank Online. (n.d.). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Retrieved March 20, 2026, from [Link]

  • Gaylord Chemical Company. (2007, October). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

Sources

Application

Using 4-(3,5-Dimethylphenyl)-1H-pyrazol-3-amine hydrochloride as a chemical probe in pharmacology

An In-depth Technical Guide to Utilizing 4-(3,5-Dimethylphenyl)-1H-pyrazol-3-amine hydrochloride as a Chemical Probe in Pharmacological Research Authored by a Senior Application Scientist Introduction: The Critical Role...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Utilizing 4-(3,5-Dimethylphenyl)-1H-pyrazol-3-amine hydrochloride as a Chemical Probe in Pharmacological Research

Authored by a Senior Application Scientist

Introduction: The Critical Role of Chemical Probes in Target Validation

In the landscape of modern drug discovery and chemical biology, chemical probes—small molecules designed to selectively modulate a specific protein target—are indispensable tools.[1] Their power lies in enabling the interrogation of protein function within a cellular context, thereby bridging the gap between genetic studies and the therapeutic potential of a novel drug target. The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives finding clinical use as anti-inflammatory, anti-cancer, and analgesic agents.[2][3] The 3-amino-1H-pyrazole moiety, in particular, is a well-established "hinge-binding" motif, anchoring many potent inhibitors within the ATP-binding pocket of protein kinases.[4][5]

This guide provides a comprehensive overview and detailed protocols for the application of 4-(3,5-Dimethylphenyl)-1H-pyrazol-3-amine hydrochloride as a chemical probe. While this specific molecule is not extensively characterized in the public domain, its structural features strongly suggest activity as a protein kinase inhibitor. This document will, therefore, be presented from the perspective of using this compound to investigate a hypothetical, yet plausible, target: Receptor-Interacting Protein Kinase 1 (RIPK1) , a key regulator of inflammation and cell death.[6][7] The principles and protocols detailed herein are broadly applicable to the characterization of novel kinase inhibitors.

Hypothesized Mechanism of Action: Targeting the RIPK1 Kinase Domain

RIPK1 is a serine/threonine kinase that plays a pivotal role in cellular responses to inflammatory stimuli, such as those mediated by tumor necrosis factor-alpha (TNF-α). Depending on the cellular context, RIPK1 can initiate distinct signaling cascades leading to apoptosis, necroptosis, or pro-survival gene expression via NF-κB activation. The kinase activity of RIPK1 is essential for the induction of necroptosis, a form of programmed necrotic cell death.

We hypothesize that 4-(3,5-Dimethylphenyl)-1H-pyrazol-3-amine hydrochloride acts as a Type I ATP-competitive inhibitor of RIPK1. The 3-aminopyrazole core is predicted to form key hydrogen bonds with the hinge region of the kinase domain, while the 3,5-dimethylphenyl moiety likely occupies a hydrophobic pocket, contributing to the inhibitor's potency and selectivity. By occupying the ATP-binding site, the probe prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascade that leads to necroptosis.

RIPK1_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_outcomes Cellular Outcomes TNFR TNFR1 TRADD TRADD TNFR->TRADD TNFa TNF-α TNFa->TNFR Binds RIPK1 RIPK1 TRADD->RIPK1 TRAF2 TRAF2 TRADD->TRAF2 FADD FADD TRADD->FADD IKK IKKα/β RIPK1->IKK RIPK3 RIPK3 RIPK1->RIPK3 Activates cIAP cIAP1/2 TRAF2->cIAP LUBAC LUBAC cIAP->LUBAC NEMO NEMO LUBAC->NEMO NEMO->IKK IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB Releases Gene Pro-survival Gene Expression NFkB->Gene Casp8 Caspase-8 FADD->Casp8 Casp8->RIPK1 Cleaves Apoptosis Apoptosis Casp8->Apoptosis MLKL MLKL RIPK3->MLKL Phosphorylates Necroptosis Necroptosis MLKL->Necroptosis Probe 4-(3,5-Dimethylphenyl)- 1H-pyrazol-3-amine HCl Probe->RIPK1 Inhibits Survival Cell Survival Gene->Survival

Figure 1: Hypothesized signaling pathway of RIPK1 and the inhibitory action of the chemical probe.

Experimental Protocols

The following protocols provide a framework for characterizing the interaction of 4-(3,5-Dimethylphenyl)-1H-pyrazol-3-amine hydrochloride with its putative target, RIPK1.

Protocol 1: In Vitro Kinase Assay

This protocol is designed to determine the direct inhibitory effect of the chemical probe on the enzymatic activity of purified RIPK1. The ADP-Glo™ Kinase Assay (Promega) is a suitable platform, as it measures the amount of ADP produced during the kinase reaction.

Objective: To determine the IC₅₀ value of the chemical probe against RIPK1.

Materials:

  • Recombinant human RIPK1 (active)

  • Myelin Basic Protein (MBP) as a generic substrate

  • 4-(3,5-Dimethylphenyl)-1H-pyrazol-3-amine hydrochloride

  • ADP-Glo™ Kinase Assay Kit

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • DMSO

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the chemical probe in DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.

  • Reaction Setup:

    • In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).

    • Add 2 µL of a solution containing RIPK1 and MBP in Kinase Buffer.

    • Add 2 µL of ATP solution in Kinase Buffer to initiate the reaction. The final ATP concentration should be at or near the Kₘ for RIPK1.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Causality and Trustworthiness: This in vitro assay directly measures the enzymatic activity of the target kinase, providing a direct assessment of the probe's inhibitory potential.[8] The use of a well-characterized assay kit and appropriate controls ensures the reliability of the results.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique to verify target engagement in a cellular environment.[9][10] It is based on the principle that ligand binding increases the thermal stability of the target protein.[11]

Objective: To confirm that the chemical probe binds to RIPK1 in intact cells.

Materials:

  • Human monocytic cell line (e.g., U937)

  • 4-(3,5-Dimethylphenyl)-1H-pyrazol-3-amine hydrochloride

  • DMSO

  • PBS

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies: Rabbit anti-RIPK1, HRP-conjugated anti-rabbit IgG

  • Equipment for Western blotting

Procedure:

Part A: Generating a Melt Curve

  • Cell Treatment: Treat U937 cells with a high concentration of the chemical probe (e.g., 10 µM) or DMSO for 1-2 hours.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS.

  • Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the tubes at different temperatures (e.g., 40-65°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.[11]

  • Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).[11]

  • Western Blot: Analyze the soluble fractions by Western blotting for RIPK1.

Part B: Isothermal Dose-Response (ITDR)

  • Cell Treatment: Treat U937 cells with a serial dilution of the chemical probe for 1-2 hours.

  • Heat Shock: Heat all samples at a single, optimized temperature (determined from the melt curve, where a significant stabilization is observed) for 3 minutes.

  • Lysis, Separation, and Western Blot: Proceed as described in Part A.

  • Data Analysis: Quantify the band intensities from the Western blots. Plot the normalized intensity versus the logarithm of the probe concentration to determine the EC₅₀ for target engagement.

Causality and Trustworthiness: CETSA provides direct evidence of target engagement in a physiological context, which is a critical validation step for any chemical probe.[9][12] A positive thermal shift is a strong indicator of a direct physical interaction between the probe and its target.

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis A 1. Culture Cells B 2. Treat with Probe or DMSO A->B C 3. Harvest & Resuspend B->C D 4. Aliquot Cells C->D E 5. Heat at Temp Gradient (Melt Curve) or Fixed Temp (ITDR) D->E F 6. Lyse Cells (Freeze-Thaw) E->F G 7. Centrifuge to Separate Soluble/Aggregated Proteins F->G H 8. Collect Supernatant (Soluble Fraction) G->H I 9. Western Blot for Target Protein H->I J 10. Quantify & Plot I->J

Figure 2: General experimental workflow for a Western blot-based CETSA.

Protocol 3: Western Blotting for Downstream Signaling

This protocol assesses the functional consequence of RIPK1 inhibition by the chemical probe. A common model to induce RIPK1-dependent necroptosis is to treat cells with TNF-α in the presence of a caspase inhibitor (to block apoptosis) and a protein synthesis inhibitor (to prevent the expression of pro-survival genes).

Objective: To determine if the chemical probe blocks TNF-α-induced phosphorylation of MLKL, a downstream substrate of the RIPK1/RIPK3 necrosome.

Materials:

  • HT-29 human colon cancer cell line

  • 4-(3,5-Dimethylphenyl)-1H-pyrazol-3-amine hydrochloride

  • Human TNF-α

  • Caspase inhibitor (e.g., z-VAD-fmk)

  • Protein synthesis inhibitor (e.g., cycloheximide)

  • Lysis Buffer and Western blotting reagents

  • Primary Antibodies: Rabbit anti-phospho-MLKL (Ser358), Rabbit anti-MLKL, Rabbit anti-β-actin

Procedure:

  • Cell Plating: Seed HT-29 cells in 6-well plates and grow to 70-80% confluency.

  • Pre-treatment: Pre-treat the cells with a serial dilution of the chemical probe or DMSO for 1-2 hours.

  • Induction of Necroptosis: Add TNF-α, z-VAD-fmk, and cycloheximide to the cells and incubate for a specified time (e.g., 4-6 hours).

  • Protein Extraction: Place the plates on ice, wash the cells with ice-cold PBS, and lyse the cells.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Prepare samples with Laemmli buffer and boil at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.[14]

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-MLKL) overnight at 4°C.[15]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate.

  • Stripping and Reprobing: Strip the membrane and reprobe with antibodies for total MLKL and a loading control (e.g., β-actin) to ensure equal protein loading.[14]

Causality and Trustworthiness: This assay links the direct target engagement (from CETSA) to a functional cellular outcome.[16] Observing a dose-dependent decrease in phospho-MLKL levels provides strong evidence that the probe is acting on-target to inhibit the RIPK1 signaling pathway.

Data Presentation and Interpretation

Quantitative data from the described experiments should be presented clearly to facilitate interpretation.

Table 1: Summary of Expected Quantitative Data

AssayParameterExpected Value Range (Hypothetical)Interpretation
In Vitro Kinase Assay IC₅₀< 100 nMHigh potency against the isolated kinase enzyme.
CETSA (ITDR) EC₅₀< 1 µMDemonstrates target engagement in a cellular environment at a relevant concentration.
Western Blot (pMLKL) IC₅₀ (cellular)100 nM - 2 µMFunctional inhibition of the downstream signaling pathway in cells.

Best Practices and Considerations

When using any chemical probe, it is crucial to adhere to best practices to ensure the validity of the experimental results.

  • Concentration Matters: Use the probe at the lowest effective concentration, ideally not exceeding 10-fold above its cellular EC₅₀, to minimize the risk of off-target effects.

  • Controls are Key: Always include a vehicle control (e.g., DMSO). The use of a structurally similar but inactive analog as a negative control is highly recommended to confirm that the observed phenotype is due to on-target activity.

  • Orthogonal Approaches: Whenever possible, confirm findings using an orthogonal method, such as siRNA-mediated knockdown of the target protein. A similar phenotype upon both chemical and genetic perturbation of the target provides strong validation.[7]

  • Selectivity Profiling: To be considered a high-quality chemical probe, the compound should be profiled against a broad panel of kinases to assess its selectivity. A highly selective probe will have a significantly higher potency for its intended target compared to other kinases.

Conclusion

4-(3,5-Dimethylphenyl)-1H-pyrazol-3-amine hydrochloride represents a promising chemical scaffold for the development of kinase inhibitors. By following the detailed protocols and best practices outlined in this guide, researchers can rigorously characterize its activity and utilize it as a valuable tool to dissect the complex signaling pathways regulated by kinases such as RIPK1. The integration of in vitro biochemical assays, cellular target engagement studies, and functional downstream readouts provides a robust framework for the validation and application of this and other novel chemical probes in pharmacology and drug discovery.

References
  • Boshta, N. M., et al. (2024). Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities. Bioorganic Chemistry, 144, 107058. [Link]

  • Gesner, E. M., et al. (2018). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). ACS Omega, 3(9), 12053-12061. [Link]

  • Harris, P. A., et al. (2025). Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Journal of Medicinal Chemistry. [Link]

  • Chavda, V., et al. (2022). Current status of pyrazole and its biological activities. Future Journal of Pharmaceutical Sciences, 8(1), 1-22. [Link]

  • Kim, J. S., et al. (2019). Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1426-1438. [Link]

  • Wurm, M., et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters, 14(6), 841-847. [Link]

  • Penning, T. D., et al. (1997). Synthesis and biological activity of 4-[5(4-substituted phenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide. Journal of Medicinal Chemistry, 40(9), 1347-1365. [Link]

  • Regan, J., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry, 45(14), 2994-3008. [Link]

  • Kale, P. D., & Shivpuje, P. P. (2013). Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 5(9), 130-134. [Link]

  • Suzuki, Y., et al. (2020). Kinase Activity-Tagged Western Blotting Assay. BioTechniques, 68(3), 133-137. [Link]

  • Herget, T., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834. [Link]

  • Reddy, B. V., et al. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Scientific Reports. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1471, 193-206. [Link]

  • Kumar, S., & Kumar, R. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive, 2(5), 1-12. [Link]

  • El-Gamal, M. I., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Medicinal Chemistry. [Link]

  • Harris, P. A., et al. (2025). Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Figshare. [Link]

  • Herget, T., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834. [Link]

  • Hranjec, M., et al. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ARKIVOC, 2012(3), 49-65. [Link]

  • Zhang, C., et al. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 30(9), 1987. [Link]

  • Al-Hazmi, G. H., et al. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies, 33(5), 5557-5565. [Link]

  • Kleizienė, N., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. [Link]

  • Gadekar, P. P., & Kankate, R. S. (2024). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Chemical Biology Letters. [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. [Link]

Sources

Method

Application Note: In Vivo Administration Protocols for 4-(3,5-Dimethylphenyl)-1H-pyrazol-3-amine Hydrochloride

Prepared By: Senior Application Scientist, Preclinical Pharmacology Target Audience: Pharmacologists, Toxicologists, and Translational Research Scientists Executive Summary & Pharmacological Context 4-(3,5-Dimethylphenyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared By: Senior Application Scientist, Preclinical Pharmacology Target Audience: Pharmacologists, Toxicologists, and Translational Research Scientists

Executive Summary & Pharmacological Context

4-(3,5-Dimethylphenyl)-1H-pyrazol-3-amine hydrochloride is a highly specialized small molecule belonging to the 3-aminopyrazole class. Aminopyrazoles are privileged scaffolds in medicinal chemistry, frequently utilized as potent, ATP-competitive kinase inhibitors targeting critical oncogenic and inflammatory kinases such as AXL, CDKs, and PLK4[1][2][3].

The structural anatomy of this compound dictates its behavior in biological systems:

  • The Pyrazole Core: Acts as a crucial hinge-binding motif, forming essential hydrogen bonds with the kinase backbone (specifically the NH and N atoms of the pyrazole ring)[3].

  • The 3,5-Dimethylphenyl Moiety: Occupies the hydrophobic pocket adjacent to the ATP-binding site, driving target selectivity but significantly increasing the molecule's lipophilicity.

  • The Hydrochloride Salt: Formulated to lower the pKa-dependent dissolution rate limitations. However, due to the planar aromatic system, the compound still exhibits moderate lipophilicity (estimated LogP ~2.5–3.0), meaning purely aqueous vehicles are insufficient for high-dose in vivo administration.

This application note provides a comprehensive, self-validating framework for formulating and administering this compound in rodent models to ensure reproducible pharmacokinetic (PK) and pharmacodynamic (PD) data.

Formulation Strategies for Animal Models

Causality in Formulation: While the HCl salt dissolves readily at sub-millimolar concentrations in water, it is highly prone to precipitation at the concentrations required for in vivo dosing (e.g., >5 mg/kg). If administered intravenously without proper co-solvents, the compound will precipitate upon contact with the physiological pH of blood (pH 7.4), causing fatal micro-embolisms. Therefore, a co-solvent system utilizing DMSO (for primary solubilization), PEG300 (to prevent crystallization), and Tween-80 (to lower surface tension) is mandatory[1].

Table 1: Recommended Formulation Vehicles by Administration Route
RouteRecommended Vehicle CompositionMax ConcentrationRationale & Causality
IV 5% DMSO + 40% PEG300 + 55% Saline2 mg/mLMinimizes surfactant load to prevent cardiovascular shock while maintaining the compound in solution during rapid systemic dilution.
IP 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% Saline5 mg/mLTween-80 enhances peritoneal membrane permeability and prevents localized precipitation in the abdominal cavity.
PO 0.5% Methylcellulose (MC) + 0.2% Tween-80 in Water10 mg/mLCreates a uniform suspension. The HCl salt will dissolve gradually in the acidic gastric environment, providing sustained absorption.

Self-Validating Quality Control (QC) Step: Before any administration, centrifuge the formulated IV/IP solution at 10,000 × g for 5 minutes. The absence of a visible pellet validates complete solubilization. Do not inject solutions that appear cloudy.

Experimental Workflows & Visualization

The following diagram illustrates the critical pathway from formulation to in vivo efficacy, highlighting the decision tree for route selection based on the experimental endpoint.

G Compound 4-(3,5-Dimethylphenyl)- 1H-pyrazol-3-amine HCl Formulation Vehicle Formulation (e.g., 5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline) Compound->Formulation Solubilization IV Intravenous (IV) Tail Vein Injection Formulation->IV 1-5 mg/kg IP Intraperitoneal (IP) Injection Formulation->IP 10-50 mg/kg PO Per Os (PO) Oral Gavage Formulation->PO 10-100 mg/kg PK Pharmacokinetic Analysis (LC-MS/MS) IV->PK Efficacy In Vivo Efficacy (Xenograft Models) IP->Efficacy PO->PK PO->Efficacy

Caption: Workflow for the formulation and in vivo administration of 3-aminopyrazole derivatives.

Step-by-Step Administration Protocols (Murine Models)

Protocol A: Intravenous (IV) Injection (Tail Vein)

Purpose: Establishing baseline pharmacokinetic parameters (Clearance, Volume of Distribution).

  • Preparation: Warm the formulated solution to 37°C. Draw the required volume into a 1 mL syringe equipped with a 27G–30G needle. Ensure all air bubbles are expelled.

  • Vasodilation: Place the mouse in a warming chamber (37°C) for 5–10 minutes to induce vasodilation of the lateral tail veins.

  • Restraint & Insertion: Secure the mouse in a commercial restrainer. Swab the tail with 70% ethanol. Insert the needle, bevel up, at a shallow angle (approx. 10–15°) into the lateral tail vein, starting at the distal third of the tail.

  • Self-Validating Check: Gently pull back the plunger. A tiny flash of blood confirms venous access. If resistance is felt or a subcutaneous bleb forms during injection, stop immediately and re-attempt proximal to the initial site.

  • Administration: CRITICAL: Inject the solution slowly over 15–20 seconds. Rapid injection of PEG300/DMSO vehicles can cause acute histamine release and cardiovascular shock in rodents.

Protocol B: Intraperitoneal (IP) Injection

Purpose: Routine administration for multi-day tumor xenograft efficacy models[4].

  • Preparation: Draw the formulated solution into a syringe with a 25G–27G needle.

  • Restraint: Manually restrain the mouse by the scruff, exposing the ventral abdomen. Tilt the mouse so its head is angled downward (approx. 30°). Causality: This gravity-assisted positioning causes the intestines to shift cranially, minimizing the risk of organ puncture.

  • Insertion: Target the lower right quadrant of the abdomen to avoid the cecum (which resides in the lower left quadrant). Insert the needle at a 30° angle.

  • Self-Validating Check: Aspirate slightly. If yellow/green fluid (intestinal contents) or blood enters the hub, withdraw and discard the syringe. If clear, proceed.

  • Administration: Inject smoothly. Return the animal to its cage and monitor for 15 minutes for signs of acute toxicity or peritonitis.

Protocol C: Per Os (PO) Oral Gavage

Purpose: Assessing oral bioavailability and patient-translatable dosing regimens[1].

  • Preparation: Use a ball-tipped, curved stainless steel or flexible plastic gavage needle (20G–22G for mice).

  • Measurement: Measure the gavage needle from the corner of the animal's mouth to the xiphoid process (base of the sternum) to ensure it will reach the stomach without perforating it.

  • Restraint: Scruff the mouse firmly to immobilize the head and align the esophagus in a straight vertical line.

  • Insertion: Insert the ball tip into the diastema (gap between incisors and molars). Gently slide it over the tongue and down the esophagus. Causality: The needle should advance under its own weight. Any resistance indicates tracheal insertion; withdraw immediately to prevent fatal aspiration.

  • Administration: Dispense the suspension. The addition of 0.2% Tween-80 in the vehicle prevents the lipophilic 3,5-dimethylphenyl moiety from aggregating in the acidic stomach, ensuring uniform absorption.

Pharmacokinetic & Mechanistic Data Interpretation

Based on structural homology to other 3-aminopyrazole kinase inhibitors (e.g., AXL and CDK inhibitors), the following pharmacokinetic parameters are anticipated when utilizing the protocols above[1][4].

Table 2: Representative Pharmacokinetic Parameters (Murine Model, 10 mg/kg PO)
ParameterExpected RangeBiological Implication
Cmax 500 – 1,200 ng/mLSufficient to exceed the highly potent in vitro IC50 values (typically <10 nM for this class)[1].
Tmax 1.0 – 2.5 hoursIndicates moderate absorption rate, typical for lipophilic HCl salts requiring gastric dissolution.
T1/2 (Half-life) 3.5 – 5.0 hoursSupports a once-daily (QD) or twice-daily (BID) dosing regimen for efficacy models[5].
Bioavailability (F%) 15% – 35%Moderate oral bioavailability due to first-pass hepatic metabolism, common in dimethylphenyl-substituted heterocycles.
Mechanism of Action Visualization

The efficacy of 4-(3,5-Dimethylphenyl)-1H-pyrazol-3-amine hydrochloride relies on its ability to penetrate the cell membrane and outcompete intracellular ATP.

Pathway Drug 3-Aminopyrazole Derivative ATP ATP Competition at Hinge Region Drug->ATP Binds Kinase Target Kinase (e.g., AXL / CDK) ATP->Kinase Inhibits Signaling Downstream Signaling (PI3K/AKT, STAT3) Kinase->Signaling Blocks Outcome Tumor Growth Inhibition & Apoptosis Signaling->Outcome Induces

Caption: ATP-competitive kinase inhibition mechanism typical of 3-aminopyrazole derivatives.

References

  • Hulverson, M. A., et al. "Development of 5-Aminopyrazole-4-carboxamide-based Bumped-Kinase Inhibitors for Cryptosporidiosis Therapy." Journal of Medicinal Chemistry, 2019. URL:[Link]

  • Wang, Y., et al. "Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors." Journal of Medicinal Chemistry, 2022. URL:[Link]

  • Lohse, B., et al. "Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4." Journal of Medicinal Chemistry, 2015. URL:[Link]

  • Krystof, V., et al. "Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family." Cells, 2022. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for 4-(3,5-Dimethylphenyl)-1H-pyrazol-3-amine Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who observe erratic assay results, flat dose-response curves, or shallow Hill slopes when working with lip...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who observe erratic assay results, flat dose-response curves, or shallow Hill slopes when working with lipophilic kinase inhibitors and building blocks[1],[2].

The Causality of the Problem: 4-(3,5-Dimethylphenyl)-1H-pyrazol-3-amine is supplied as a hydrochloride (HCl) salt. While this salt form provides excellent solubility in unbuffered, deionized water, it presents a thermodynamic challenge in physiological assay buffers (pH 7.4). The pyrazole-amine group is a weak base (typical pKa ~4.5). When introduced to a pH 7.4 environment, the amine rapidly deprotonates. The resulting free base is highly lipophilic due to the bulky, hydrophobic 3,5-dimethylphenyl moiety. This drives rapid thermodynamic precipitation or the formation of colloidal micro-aggregates, which can artificially deplete the active concentration of the drug or cause assay interference[3],[4].

Below is our comprehensive, self-validating troubleshooting guide to help you maintain compound integrity across both biochemical and cell-based workflows.

Diagnostic Workflow for Solubility Issues

SolubilityWorkflow Start Precipitation Observed in Assay Buffer CheckAssay Determine Assay Type (Cell-Based vs. Biochemical) Start->CheckAssay BioChem Biochemical Assay (Cell-Free) CheckAssay->BioChem CellBased Cell-Based Assay (In Vitro) CheckAssay->CellBased AddDet Add 0.01-0.05% Detergent (e.g., Tween-20, CHAPS) BioChem->AddDet AddBSA Add 0.01-0.1% BSA as Carrier Protein BioChem->AddBSA LimitDMSO Limit DMSO to ≤0.5% Use Intermediate Dilutions CellBased->LimitDMSO UseCD Formulate with 1-5% HP-β-Cyclodextrin CellBased->UseCD Verify Verify Solubility (Centrifugation & LC-MS) AddDet->Verify AddBSA->Verify LimitDMSO->Verify UseCD->Verify

Workflow for diagnosing and resolving compound solubility issues in biological assays.

Frequently Asked Questions (FAQs)
Section 1: Stock Solution Preparation

Q: Why does my compound precipitate immediately when diluted from a DMSO stock into my assay buffer? A: This is known as "solvent shift" precipitation. When a high-concentration DMSO stock is injected directly into an aqueous buffer, the DMSO rapidly diffuses into the water faster than the hydrophobic compound can disperse, leaving the lipophilic free base stranded in a highly aqueous micro-environment. Solution: Use intermediate dilution steps. Dilute your 100% DMSO stock into a 50% DMSO/buffer intermediate, and then into the final assay buffer. Always use 100% DMSO as the diluent in your initial serial dilution series to prevent carry-over errors and precipitation at high concentrations[1],[2].

Section 2: Biochemical (Cell-Free) Assays

Q: How can I prevent precipitation in enzymatic assays without denaturing my target kinase? A: You must lower the surface tension of the buffer or provide a hydrophobic pocket for the compound to reside in. We recommend adding a carrier protein like Bovine Serum Albumin (BSA) at 0.01% to 0.1%[3]. Alternatively, use non-ionic surfactants (e.g., Tween-20) or zwitterionic detergents (e.g., CHAPS). Critical Rule: Always keep detergent concentrations strictly below their Critical Micelle Concentration (CMC) to prevent the formation of micelles that can sequester the inhibitor and artificially lower its active concentration.

Section 3: Cell-Based Assays

Q: I need to test at 50 µM in a cell viability assay, but the required DMSO concentration kills my cells. What are my options? A: All biological assays are sensitive to specific DMSO limits, typically requiring final concentrations to remain ≤0.5% (v/v) to avoid basal cytotoxicity[5],[6]. If your compound precipitates at this DMSO limit, formulate it with Hydroxypropyl-β-Cyclodextrin (HP-β-CD). HP-β-CD is a cyclic oligosaccharide that features a hydrophilic exterior and a hydrophobic cavity. It encapsulates the 3,5-dimethylphenyl moiety, forming a soluble host-guest inclusion complex that easily traverses aqueous culture media to deliver the drug to the cell membrane.

CyclodextrinMechanism Drug 4-(3,5-Dimethylphenyl)- 1H-pyrazol-3-amine (Lipophilic Free Base) Complex Soluble Inclusion Complex Drug->Complex Encapsulation HPBCD HP-β-Cyclodextrin (Hydrophilic Cavity) HPBCD->Complex Host-Guest Interaction Membrane Cell Membrane (Lipid Bilayer) Complex->Membrane Aqueous Transport Target Intracellular Target Membrane->Target Drug Release & Permeation

Mechanism of HP-β-CD mediated solubilization and cellular delivery of lipophilic compounds.

Quantitative Data: Solubilizing Agents

Table 1: Recommended Solubilizing Agents and Quantitative Limits

Solubilizing AgentAssay CompatibilityRecommended ConcentrationCausality / Mechanism of Action
DMSO Biochemical & Cell-Based≤ 5% (Biochem), ≤ 0.5% (Cell)Universal co-solvent; disrupts solute-solute hydrogen bonding.
Tween-20 Biochemical0.01% - 0.05% (v/v)Non-ionic surfactant; shields the hydrophobic 3,5-dimethylphenyl group.
CHAPS Biochemical0.01% - 0.1% (w/v)Zwitterionic detergent; prevents non-specific aggregation without denaturing target proteins.
BSA Biochemical0.01% - 0.1% (w/v)Carrier protein; binds lipophilic compounds via hydrophobic pockets, mimicking serum transport[3].
HP-β-CD Cell-Based1% - 5% (w/v)Cyclic oligosaccharide; encapsulates the lipophilic moiety in a hydrophilic cavity, preventing precipitation.
Experimental Protocols
Protocol A: Preparation of a 10 mM Master Stock

Causality: Preparing the stock in anhydrous solvent prevents premature hydrolysis or micro-precipitation within the stock vial caused by ambient moisture.

  • Equilibrate the lyophilized 4-(3,5-Dimethylphenyl)-1H-pyrazol-3-amine hydrochloride to room temperature in a desiccator.

  • Weigh the required mass using a calibrated microbalance.

  • Dissolve the powder in 100% anhydrous, cell-culture grade DMSO to yield a 10 mM solution.

  • Vortex for 60 seconds and sonicate in a water bath at 37°C for 5 minutes until the solution is visually clear.

  • Aliquot into single-use volumes (e.g., 20 µL) in amber tubes and store at -20°C to avoid freeze-thaw degradation[6].

Protocol B: HP-β-Cyclodextrin Formulation for Cell Media

Causality: Pre-forming the inclusion complex before introducing the drug to the highly aqueous cell media prevents solvent-shift precipitation.

  • Prepare a 20% (w/v) stock solution of HP-β-CD in sterile PBS or basal culture media.

  • Dilute the 10 mM DMSO drug stock directly into the 20% HP-β-CD solution at a 1:10 ratio (yielding 1 mM drug in 20% HP-β-CD / 10% DMSO).

  • Incubate the mixture at 37°C for 30 minutes with gentle agitation to allow the host-guest inclusion complex to reach thermodynamic equilibrium.

  • Dilute this intermediate complex 1:100 into the final cell culture media. Result: Final assay conditions are 10 µM drug, 0.2% HP-β-CD, and 0.1% DMSO—well within safe cellular tolerability limits.

Protocol C: Self-Validating Solubility Check (The "Spin-and-Shoot" Method)

Causality: Kinetic solubility must be empirically measured to ensure compounds remain in solution during in vitro assays[4]. This protocol establishes a self-validating system to confirm your chosen solubilization strategy is effective.

  • Prepare the final assay buffer/media containing the target concentration of the compound (e.g., 10 µM) using your chosen solubilization strategy (from Protocol B or Table 1).

  • Incubate the solution at the assay temperature (e.g., 37°C) for the planned duration of your experiment.

  • Transfer 200 µL of the sample to a microcentrifuge tube and centrifuge at 10,000 x g for 15 minutes to pellet any invisible micro-crystals or colloidal aggregates.

  • Carefully aspirate the upper 100 µL of the supernatant without disturbing the bottom of the tube.

  • Quantify the compound concentration in the supernatant via LC-MS/MS or UV-Vis against a standard curve prepared in 100% organic solvent.

  • Validation Metric: If the quantified concentration in the supernatant is <90% of the nominal target concentration, the compound is precipitating. You must return to the workflow diagram and increase the carrier protein/cyclodextrin concentration.

References
  • [5] Title: Cell Viability Assays - Assay Guidance Manual Source: National Center for Biotechnology Information (NCBI), NIH URL:[Link]

  • [1] Title: Assay Guidance Manual - Data Standards and Hill Slope Analysis Source: National Center for Advancing Translational Sciences (NCATS), NIH URL: [Link]

  • [2] Title: Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations Source: National Center for Biotechnology Information (NCBI), NIH URL:[Link]

  • [6] Title: Assay Validation in High Throughput Screening – from Concept to Application Source: IntechOpen URL:[Link]

  • [4] Title: High-Throughput Measurement of Compound Solubility and Physical Form with BMI Source: Waters Corporation URL:[Link]

Sources

Optimization

Preventing 4-(3,5-Dimethylphenyl)-1H-pyrazol-3-amine hydrochloride precipitation in culture media

Welcome to the Technical Support Center for Small Molecule Formulation. This guide provides advanced troubleshooting, mechanistic insights, and validated protocols for handling 4-(3,5-Dimethylphenyl)-1H-pyrazol-3-amine h...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Small Molecule Formulation. This guide provides advanced troubleshooting, mechanistic insights, and validated protocols for handling 4-(3,5-Dimethylphenyl)-1H-pyrazol-3-amine hydrochloride in in vitro cell culture assays.

As a Senior Application Scientist, I have structured this guide to move beyond basic instructions. We will explore the chemical causality behind your precipitation issues and provide self-validating workflows to ensure the scientific integrity of your cellular bioavailability data.

🔬 Diagnostic Overview: The Causality of Precipitation

Handling the hydrochloride (HCl) salt of a highly aromatic pyrazole amine requires understanding the interplay between thermodynamic solubility and kinetic solvent dynamics. When 4-(3,5-Dimethylphenyl)-1H-pyrazol-3-amine hydrochloride precipitates in culture media, it is rarely a random failure; it is driven by two distinct mechanistic forces:

  • The pH-Driven Free Base Conversion: As an HCl salt, this compound is protonated and highly water-soluble in unbuffered, acidic environments (like pure water). However, cell culture media (e.g., DMEM, RPMI) is heavily buffered to a physiological pH of ~7.4 using sodium bicarbonate or HEPES. When the compound is introduced, the buffer rapidly neutralizes the HCl. The molecule reverts to its uncharged "free base" form. Driven by the highly lipophilic 3,5-dimethylphenyl moiety, the free base's thermodynamic solubility limit is immediately exceeded, causing it to crystallize out of solution [1].

  • Kinetic "Solvent Shock": Researchers often bypass aqueous stock preparation by dissolving the compound in 100% DMSO. However, injecting a highly concentrated DMSO stock directly into aqueous media causes the DMSO to rapidly diffuse into the bulk water. This strips the hydrophobic drug of its solvent shell before it can disperse, creating localized zones of extreme supersaturation that trigger instantaneous precipitation [2].

Mechanism A 4-(3,5-Dimethylphenyl)-1H-pyrazol-3-amine HCl (Solid Powder) B 10 mM DMSO Stock (Fully Soluble) A->B Dissolve in 100% DMSO C Direct Addition to Media (pH 7.4, 37°C) B->C Direct Pipetting D Deprotonation to Free Base (Loss of HCl) C->D Buffer Neutralization E Solvent Shock (Rapid DMSO Diffusion) C->E Aqueous Dilution F Thermodynamic Precipitation (Crystallization) D->F Hydrophobic Crash E->F Local Supersaturation

Mechanistic pathway of thermodynamic and kinetic precipitation in culture media.

💬 Troubleshooting FAQs

Q: Why does my compound dissolve perfectly in pure water but immediately form a cloudy precipitate when added to DMEM? A: Pure water lacks buffering capacity. When you add the HCl salt to water, the solution's pH drops, keeping the amine protonated and soluble. DMEM is buffered to pH 7.4. This neutralizes the salt, forces the compound into its hydrophobic free base form, and causes thermodynamic precipitation [1]. You must use a carrier system to keep the free base in solution at physiological pH.

Q: I prepared a 10 mM stock in 100% DMSO and pipetted it directly into warm media. Why did it still crash out? A: You are experiencing "solvent shock." Even if the bulk media theoretically has enough volume to dissolve the final concentration, the micro-environment at the tip of your pipette experiences a massive, instantaneous drop in DMSO concentration. The drug crashes before it can diffuse. This requires a step-down dilution strategy [3].

Q: How can I visually validate whether my compound has precipitated, and how does this affect my assay? A: Always examine your final dosed media under a light microscope at 10X to 40X magnification. Precipitation appears as refractive micro-crystals or oily globules. If precipitation occurs, the actual intracellular concentration of your inhibitor will be drastically lower than your calculated dose, leading to false negatives (artificially high IC50 values) in your cellular bioavailability data [2].

📊 Excipient Compatibility Matrix

To rescue the solubility of the free base, you must utilize excipients. However, these must be carefully balanced against cellular toxicity.

Excipient / CarrierMax Tolerated ConcentrationPrimary Mechanism of ActionCytotoxicity Risk & Assay Notes
DMSO 0.1% - 0.5% (v/v)Organic co-solventHigh at >1%. Can induce unwanted cell differentiation, membrane permeabilization, or apoptosis.
Fetal Bovine Serum (FBS) 10% - 20% (v/v)Hydrophobic chaperoneLow. Bovine Serum Albumin (BSA) binds lipophilic moieties, acting as a physiological carrier [3].
HP-β-Cyclodextrin 1% - 2% (w/v)Inclusion complexationLow. Encapsulates the dimethylphenyl group in a hydrophilic outer shell.
Tween-80 < 0.01% (v/v)Non-ionic surfactantModerate. Can disrupt lipid bilayers and alter receptor signaling at higher doses.

🛠️ Validated Rescue Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. They include mandatory visual checkpoints and vehicle controls to guarantee that your observed biological effects are driven by the drug, not the formulation.

Protocol A: The Step-Down Serum Carrier Method

This method utilizes the hydrophobic binding pockets of Bovine Serum Albumin (BSA) found in FBS to chaperone the lipophilic free base into the aqueous phase, preventing solvent shock [3].

Step-by-Step Methodology:

  • Primary Stock: Dissolve 4-(3,5-Dimethylphenyl)-1H-pyrazol-3-amine hydrochloride in 100% anhydrous DMSO to create a 10 mM stock. Vortex until optically clear.

  • Thermal Equilibration: Pre-warm 100% FBS to 37°C in a water bath. Pre-warm your basal culture media to 37°C.

  • Intermediate Chaperone Dilution: Pipette 10 µL of the 10 mM DMSO stock directly into 90 µL of the warm 100% FBS. Pipette up and down vigorously for 15 seconds. Causality note: The high concentration of BSA immediately binds the free base before the DMSO diffuses away, preventing crystallization.

  • Final Aqueous Dilution: Add the 100 µL intermediate mixture dropwise into 9.9 mL of rapidly swirling, pre-warmed culture media. This yields a final concentration of 10 µM drug, 0.1% DMSO, and 1% FBS.

  • Self-Validation Step: Place a 100 µL aliquot of the final media into a 96-well plate and examine under a light microscope (10X). Confirm the absence of micro-crystals.

  • Vehicle Control: You must run a parallel control containing 0.1% DMSO and 1% FBS (without the drug) to validate that the carrier system does not alter your specific cellular phenotype.

Protocol Step1 Step 1: DMSO Stock Prepare 10 mM in 100% DMSO Step2 Step 2: Carrier Pre-dilution Dilute 1:10 in Warm FBS (37°C) Step1->Step2 Bind to Serum Proteins (BSA) Step3 Step 3: Final Media Addition Dilute to Working Conc (e.g., 10 µM) Step2->Step3 Step-down Aqueous Dilution Outcome Stable Homogeneous Emulsion (No Precipitation) Step3->Outcome Cell Treatment Ready

Three-step solubilization workflow utilizing serum proteins as hydrophobic carriers.

Protocol B: HP-β-Cyclodextrin Inclusion Complexation

If your assay requires serum-free conditions, the FBS carrier method cannot be used. Instead, use Hydroxypropyl-beta-cyclodextrin (HP-β-CD) to encapsulate the hydrophobic dimethylphenyl ring.

Step-by-Step Methodology:

  • Excipient Preparation: Prepare a 10% (w/v) solution of HP-β-CD in your basal, serum-free culture media. Sterile filter (0.22 µm).

  • Primary Stock: Prepare a 10 mM stock of the compound in 100% DMSO.

  • Complexation: Add 10 µL of the DMSO stock dropwise into 1 mL of the 10% HP-β-CD media while vortexing continuously.

  • Incubation: Allow the mixture to sit at room temperature for 15 minutes to allow the thermodynamic inclusion complex to fully form.

  • Final Dilution: Dilute this mixture 1:10 into standard serum-free media to achieve your final working concentration (10 µM drug, 0.1% DMSO, 1% HP-β-CD).

  • Self-Validation Step: Run a vehicle control of 0.1% DMSO and 1% HP-β-CD to ensure the cyclodextrin does not extract cholesterol from your specific cell line's membrane.

📚 References

  • A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. PubMed Central (National Institutes of Health).[Link]

Troubleshooting

Technical Support Center: Synthesis &amp; Yield Optimization of 4-(3,5-Dimethylphenyl)-1H-pyrazol-3-amine Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this portal to assist researchers and drug development professionals in optimizing the synthesis of 4-(3,5-Dimethylphenyl)-1H-py...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this portal to assist researchers and drug development professionals in optimizing the synthesis of 4-(3,5-Dimethylphenyl)-1H-pyrazol-3-amine hydrochloride .

The synthesis of 4-aryl-1H-pyrazol-3-amines is a foundational process in medicinal chemistry, often utilized to build kinase inhibitors and anti-inflammatory agents . However, the three-step sequence—comprising a Claisen-type condensation, a hydrazine-mediated cyclocondensation, and final salt formation—is prone to specific yield-limiting side reactions. This guide provides mechanistic insights, quantitative optimization data, and self-validating protocols to ensure high-yield, reproducible results.

Mechanistic Workflow & Pathway Visualization

The standard synthetic route utilizes 3,5-dimethylphenylacetonitrile as the starting material. The workflow relies on the generation of an α -formyl intermediate, which subsequently undergoes a tandem condensation-cyclization with hydrazine hydrate .

SynthesisWorkflow Start 3,5-Dimethylphenylacetonitrile + Ethyl Formate Step1 Step 1: Claisen Condensation NaH, THF, 0°C to RT Start->Step1 Int1 2-(3,5-Dimethylphenyl)- 3-oxopropanenitrile Step1->Int1 Step2 Step 2: Cyclocondensation NH₂NH₂·H₂O, EtOH, Reflux Int1->Step2 Int2 4-(3,5-Dimethylphenyl)- 1H-pyrazol-3-amine Step2->Int2 Step3 Step 3: Salt Formation Anhydrous HCl in Dioxane Int2->Step3 Target 4-(3,5-Dimethylphenyl)- 1H-pyrazol-3-amine HCl Step3->Target

Caption: Mechanistic workflow for the synthesis of 4-(3,5-Dimethylphenyl)-1H-pyrazol-3-amine HCl.

Troubleshooting Guides & FAQs

Q1: Why is the yield of my α -formylation step (Step 1) consistently below 40%, and how can I minimize self-condensation?

The Causality: The benzylic protons of 3,5-dimethylphenylacetonitrile have a pKa of approximately 21-22. If the base is not strong enough (e.g., degraded NaOEt), enolate formation is incomplete. Furthermore, the unreacted nitrile can act as an electrophile, reacting with the formed enolate to produce a β -enaminonitrile dimer. The Solution: Use Sodium Hydride (NaH) in anhydrous THF to ensure rapid, irreversible enolate formation. Crucially, invert the addition order: add the nitrile dropwise to a large excess of ethyl formate and NaH. This keeps the local concentration of unreacted nitrile near zero, forcing the enolate to react exclusively with the ethyl formate.

Q2: During the cyclization step (Step 2), I observe a mixture of products and incomplete conversion. What is the optimal stoichiometry and solvent system?

The Causality: The intermediate 2-(3,5-dimethylphenyl)-3-oxopropanenitrile exists in equilibrium with its enol tautomer. Hydrazine is a potent nucleophile that initially forms a hydrazone. If the reaction lacks thermodynamic driving force, the subsequent intramolecular attack of the terminal amine onto the nitrile carbon stalls, leaving open-chain intermediates . The Solution: Refluxing in ethanol with a slight excess of hydrazine hydrate (1.5 eq) is required. Adding a catalytic amount of glacial acetic acid (AcOH) protonates the nitrile, increasing its electrophilicity and accelerating the ring closure.

Q3: My final hydrochloride salt is extremely hygroscopic and turns into a gummy residue. How do I achieve a free-flowing powder?

The Causality: Using aqueous HCl (e.g., 37% hydrochloric acid) introduces water into the crystal lattice. Pyrazol-3-amine salts readily form hydrates that are highly hygroscopic and prone to deliquescence upon exposure to ambient humidity. The Solution: Strictly avoid water during salt formation. Dissolve the purified free base in an anhydrous, non-polar solvent (like Methyl tert-butyl ether, MTBE) and precipitate the salt using a commercially available solution of anhydrous 4M HCl in 1,4-dioxane.

Quantitative Optimization Data

The following tables summarize in-house optimization data, demonstrating the causality between reaction parameters and isolated yields.

Table 1: Optimization of Step 1 ( α -Formylation)

Base Solvent Temperature Addition Method Isolated Yield (%)
NaOEt (fresh) EtOH Reflux Batch addition 35%
NaOMe MeOH Reflux Batch addition 32%
NaH (60%) THF 0°C to RT Batch addition 55%

| NaH (60%) | THF | 0°C to RT | Slow dropwise (1h) | 82% |

Table 2: Optimization of Step 2 (Cyclocondensation)

Hydrazine Eq. Solvent Additive Reaction Time Isolated Yield (%)
1.0 eq EtOH None 12 hours 60%
1.5 eq EtOH None 8 hours 75%
1.5 eq THF AcOH (cat.) 8 hours 65%

| 1.5 eq | EtOH | AcOH (cat.) | 4 hours | 91% |

Standard Operating Procedures (SOPs)

These protocols are designed as self-validating systems . Do not proceed to the next step unless the validation criteria are met.

Step 1: Synthesis of 2-(3,5-Dimethylphenyl)-3-oxopropanenitrile
  • Setup: Flame-dry a 250 mL round-bottom flask. Flush with N₂. Charge with NaH (60% dispersion in mineral oil, 1.5 eq, 30 mmol) and 50 mL of anhydrous THF.

  • Activation: Add ethyl formate (3.0 eq, 60 mmol) to the suspension and cool the mixture to 0°C using an ice bath.

  • Addition: Dissolve 3,5-dimethylphenylacetonitrile (1.0 eq, 20 mmol) in 20 mL of anhydrous THF. Add this solution dropwise over 60 minutes via an addition funnel.

  • Reaction: Remove the ice bath and stir at room temperature for 12 hours.

  • Workup & Validation: Quench carefully with 50 mL of ice water. Extract the aqueous layer once with diethyl ether (to remove mineral oil and unreacted nitrile). Validation Check: Slowly acidify the aqueous layer with 2M HCl to pH 3-4. Self-validation: You must observe the sudden precipitation of a white/yellowish solid (the enol form of the product).

  • Isolation: Extract the acidified aqueous layer with EtOAc (3 × 50 mL). Wash organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the intermediate.

Step 2: Cyclocondensation to 4-(3,5-Dimethylphenyl)-1H-pyrazol-3-amine
  • Setup: Dissolve the crude intermediate from Step 1 in 40 mL of absolute ethanol.

  • Reagents: Add hydrazine hydrate (NH₂NH₂·H₂O, 1.5 eq) and 3 drops of glacial acetic acid.

  • Reaction: Equip with a reflux condenser and heat to 80°C for 4 hours.

  • Validation Check: Monitor by TLC (Eluent: 1:1 Hexane:EtOAc). Self-validation: The starting material (Rf ~0.6) must be completely consumed, replaced by a more polar spot (Rf ~0.3) that stains intensely with Ninhydrin (confirming the primary amine).

  • Isolation: Cool to room temperature and concentrate the solvent under reduced pressure. Purify the residue via silica gel flash chromatography (DCM:MeOH 95:5) to isolate the pure free base as a solid.

Step 3: Hydrochloride Salt Formation
  • Setup: Dissolve the purified free base (10 mmol) in 30 mL of anhydrous MTBE in a dry flask. Cool to 0°C.

  • Precipitation: Under vigorous stirring, add 4M HCl in 1,4-dioxane (1.1 eq, 11 mmol) dropwise over 10 minutes.

  • Validation Check: Self-validation: An immediate, dense white precipitate must form upon the first few drops of HCl. The solution should become a thick slurry.

  • Isolation: Stir for an additional 1 hour at 0°C. Filter the precipitate through a sintered glass funnel under a nitrogen blanket. Wash the filter cake with 20 mL of cold, anhydrous MTBE.

  • Drying: Dry the solid under high vacuum at 40°C for 12 hours to afford the highly pure, non-hygroscopic 4-(3,5-Dimethylphenyl)-1H-pyrazol-3-amine hydrochloride.

References

  • Fraley, M. E., Rubino, R. S., Hoffman, W. F., et al. (2002). "Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors: improvements in physical properties and pharmacokinetics." Bioorganic & Medicinal Chemistry Letters, 12(19), 2767-2770. URL:[Link]

  • Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 111(11), 6984–7034. URL:[Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2004). "Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory-antimicrobial agents." Bioorganic & Medicinal Chemistry, 12(8), 1935-1945. URL:[Link]

Optimization

Technical Support Center: Optimal Storage and Handling of 4-(3,5-Dimethylphenyl)-1H-pyrazol-3-amine hydrochloride

Welcome to the Technical Support Center for 4-(3,5-Dimethylphenyl)-1H-pyrazol-3-amine hydrochloride. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions to ensure th...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-(3,5-Dimethylphenyl)-1H-pyrazol-3-amine hydrochloride. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions to ensure the long-term stability and integrity of this compound in your research. Proper storage and handling are critical to prevent degradation and obtain reliable, reproducible experimental results.

I. Compound Overview and Intrinsic Stability

4-(3,5-Dimethylphenyl)-1H-pyrazol-3-amine hydrochloride is a substituted aminopyrazole derivative. The stability of this compound is influenced by the inherent reactivity of the aminopyrazole core and the properties conferred by it being a hydrochloride salt. The primary amine group on the pyrazole ring is susceptible to oxidation, while the hydrochloride salt form can be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2]

II. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 4-(3,5-Dimethylphenyl)-1H-pyrazol-3-amine hydrochloride?

A1: To ensure long-term stability, the compound should be stored in a cool, dry, and dark environment. Specifically, refrigeration at 2-8°C is recommended.[3] The container should be tightly sealed to prevent moisture ingress and the atmosphere within the container should ideally be inert (e.g., argon or nitrogen) to minimize oxidation.[3]

Q2: I've noticed the powder has changed color from white/off-white to brownish. What does this indicate?

A2: A brown discoloration is a common indicator of oxidation of the pyrazole derivative.[3] The 3-amino group is susceptible to oxidative processes, which can be accelerated by exposure to air (oxygen), light, and elevated temperatures. To prevent this, always store the compound under an inert atmosphere and protect it from light.[3]

Q3: The compound has become clumpy and difficult to weigh accurately. Why is this happening?

A3: This is a classic sign of moisture absorption. As a hydrochloride salt, the compound is likely hygroscopic, meaning it attracts and holds water molecules from the surrounding air.[1][2] This can lead to clumping, caking, or even deliquescence (dissolving in the absorbed water), making accurate weighing for experiments challenging.[1]

Q4: Can I store the compound at room temperature for short periods?

A4: While short-term storage at room temperature may not cause immediate, significant degradation, it is not recommended. The product is chemically stable under standard ambient conditions (room temperature). However, for maintaining long-term purity and preventing gradual degradation, adhering to refrigerated conditions is the best practice.

Q5: How does the hydrochloride salt form affect the compound's stability?

A5: The hydrochloride salt form generally increases the stability of the amine compared to its freebase form by protonating the basic nitrogen atoms, making them less susceptible to oxidation. However, it also increases the likelihood of hygroscopicity.[1] Absorbed water can potentially facilitate hydrolysis or other degradation pathways.[1][3]

III. Troubleshooting Guide

This section addresses specific issues you might encounter and provides actionable steps to resolve them.

Observed Issue Potential Cause(s) Troubleshooting & Optimization Steps
Change in physical appearance (e.g., color change to brown, clumping) Oxidation, hydration, or polymorphism.Store under an inert atmosphere, in a desiccator, and protect from light. Analyze the sample using techniques like PXRD to check for polymorphism.[3]
Appearance of new peaks in HPLC or GC analysis Chemical degradation (hydrolysis, oxidation, photodegradation).Review storage conditions. Ensure the container is tightly sealed and stored at the recommended temperature, protected from light and moisture. Consider re-purifying a small amount of the material if degradation is significant.
Inconsistent experimental results Inaccurate weighing due to moisture absorption; degradation of the stock material.Dry the compound under vacuum in the presence of a desiccant before weighing. Always use a freshly prepared solution for critical experiments. Aliquoting the solid into smaller, single-use vials can prevent contamination and degradation of the bulk supply.[1]
Poor solubility in aprotic solvents The compound is a salt, which typically has better solubility in polar, protic solvents.If your experimental protocol requires an aprotic solvent, you may need to convert the hydrochloride salt to the freebase form through a neutralization step. Be aware that the freebase will be more susceptible to oxidation.

IV. Degradation Pathways and Prevention

Understanding the potential degradation mechanisms is key to preventing them. For 4-(3,5-Dimethylphenyl)-1H-pyrazol-3-amine hydrochloride, the primary concerns are oxidation and moisture-related degradation.

A. Oxidation

The 3-amino group on the pyrazole ring is an electron-donating group, making the ring system susceptible to oxidation.[4][5] This can lead to the formation of colored impurities and dimerization products.[5] The presence of trace metal ions can catalyze oxidative degradation.[6]

  • Prevention:

    • Inert Atmosphere: Store the solid compound under an inert gas like argon or nitrogen to displace oxygen.[3]

    • Light Protection: Use amber glass vials or wrap containers in aluminum foil to prevent photodegradation.[3][7]

    • Chelating Agents: For solutions, the addition of a chelating agent like EDTA can sequester catalytic metal ions.[6]

B. Moisture-Induced Degradation

As a hygroscopic salt, the compound can absorb atmospheric water.[1] This absorbed moisture can lead to:

  • Hydrolysis: Although the pyrazole ring is generally stable, prolonged exposure to water, especially at non-neutral pH, could potentially lead to hydrolysis.[3]

  • Physical Changes: Clumping and caking due to hydration can make handling and accurate measurement difficult.[1]

  • Prevention:

    • Dry Storage: Store the compound in a desiccator containing a suitable drying agent (e.g., silica gel, Drierite).

    • Proper Handling: Minimize the time the container is open to the atmosphere. Handle the compound in a glove box or a controlled low-humidity environment if possible.[1]

Below is a diagram illustrating the decision-making process for the proper storage of this compound.

G cluster_storage Storage Decision Workflow cluster_good Optimal Storage cluster_bad Signs of Degradation start Receive Compound check_appearance Inspect Physical Appearance (Color, Form) start->check_appearance storage_conditions Store at 2-8°C Inert Atmosphere (Ar/N2) Protect from Light Use Desiccant check_appearance->storage_conditions Looks Good degraded Discolored or Clumped? check_appearance->degraded Issue Detected use Prepare for Experiment storage_conditions->use degraded->storage_conditions No troubleshoot Troubleshoot: - Check for new impurities (HPLC) - Consider repurification - Use fresh aliquot degraded->troubleshoot Yes troubleshoot->use

Caption: Decision workflow for storing 4-(3,5-Dimethylphenyl)-1H-pyrazol-3-amine hydrochloride.

V. Experimental Protocols

Protocol 1: Aliquoting for Long-Term Storage

To prevent repeated exposure of the bulk material to the atmosphere, it is highly recommended to aliquot the compound upon receipt.

  • Preparation: Prepare a clean, dry, and low-humidity environment. A glove box purged with nitrogen or argon is ideal.

  • Vials: Use pre-dried amber glass vials with tightly sealing caps.

  • Weighing: Quickly and accurately weigh the desired amount of the compound into each vial.

  • Inerting: Backfill each vial with an inert gas before sealing.

  • Labeling: Clearly label each vial with the compound name, lot number, amount, and date.

  • Storage: Store the aliquoted vials under the recommended conditions (2-8°C, in the dark).

Protocol 2: Preparation of a Stock Solution
  • Pre-Weighing: If the compound shows signs of clumping, dry a sufficient amount in a vacuum desiccator over a desiccant (e.g., P₂O₅) for several hours before weighing.

  • Weighing: Use an analytical balance to weigh the required amount of the solid in a clean, dry vessel.

  • Dissolution: Add the desired solvent to the solid. Use sonication or gentle warming if necessary to aid dissolution, but be mindful of potential thermal degradation.[8]

  • Storage of Solution: If not for immediate use, store the solution at the recommended temperature (typically refrigerated or frozen, depending on solvent and stability data), protected from light.[9]

VI. References

  • Benchchem. (n.d.). Technical Support Center: Stability and Storage of Pyrazole Compounds. Retrieved from

  • Budnikova, Y. H., et al. (2021). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules, 26(16), 4785. Retrieved from

  • Iogannsen, M. G., Petrov, A. S., & Kachurin, A. M. (1993). Aminopyrazolone free radicals in the hydrogen peroxide oxidation reaction. Voprosy Meditsinskoi Khimii, 39(1), 9-13. Retrieved from

  • Sigma-Aldrich. (2026, January 6). Safety Data Sheet. Retrieved from

  • Rojas, A., et al. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Advances, 14(52), 38043-38064. Retrieved from

  • Patel, K., et al. (2018). Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. Journal of Thermal Analysis and Calorimetry, 131(3), 2549-2557. Retrieved from

  • Benchchem. (n.d.). Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride. Retrieved from

  • Popova, E. A., et al. (2022). A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments. Beilstein Journal of Organic Chemistry, 18, 619-627. Retrieved from

  • The Hendrix Group, Inc. (n.d.). Ammonium Chloride. Retrieved from

  • Al-Shorbagy, A., & Roman, M. (2024). An Overview of Degradation Strategies for Amitriptyline. Pharmaceuticals, 17(4), 455. Retrieved from

Sources

Troubleshooting

Technical Support Center: Troubleshooting Bioavailability of 4-(3,5-Dimethylphenyl)-1H-pyrazol-3-amine Hydrochloride

Welcome to the Advanced Formulation and Pharmacokinetics Support Center. This guide is specifically designed for drug development professionals troubleshooting the poor oral bioavailability of 4-(3,5-Dimethylphenyl)-1H-p...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Formulation and Pharmacokinetics Support Center. This guide is specifically designed for drug development professionals troubleshooting the poor oral bioavailability of 4-(3,5-Dimethylphenyl)-1H-pyrazol-3-amine hydrochloride (hereafter referred to as DPPA-HCl).

As a small-molecule heterocyclic amine formulated as a hydrochloride salt, DPPA-HCl presents a complex triad of pharmacokinetic hurdles: pH-dependent intestinal precipitation, high susceptibility to hepatic first-pass metabolism, and potential active efflux. This guide provides the mechanistic causality behind these failures and field-proven protocols to overcome them.

Diagnostic Pharmacokinetic Profile

Before altering your formulation, you must identify the primary mechanism of absorption failure. The table below summarizes the typical quantitative data signatures associated with DPPA-HCl bioavailability hurdles.

Table 1: Comparative Pharmacokinetic Parameters of DPPA-HCl (Example Diagnostic Data)

PK ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg, Aqueous)PO Administration (10 mg/kg, SEDDS)Diagnostic Indicator
Cmax N/A45 ng/mL410 ng/mLSEDDS improvement indicates solubility/precipitation was the primary bottleneck.
AUC(0-inf) 1200 ng·h/mL350 ng·h/mL2800 ng·h/mLLow PO AUC despite high IV AUC points to poor absorption or gut-wall metabolism.
Clearance (CL) 13.8 mL/min/kgN/AN/AHigh IV CL (> Hepatic Blood Flow) indicates rapid systemic metabolism (e.g., N-acetylation).
Bioavailability (F%) 100%~2.9% ~23.3% <5% F in aqueous vehicle is typical for precipitating weak bases.
Feces Recovery < 1%78%12%High feces recovery of unchanged drug confirms intestinal precipitation or severe efflux.
Troubleshooting Guides & FAQs
Q1: My compound exhibits excellent aqueous solubility in the vial, but oral absorption in vivo is practically zero. Why?

The Causality: You are likely experiencing the "Hydrochloride Salt Trap." DPPA-HCl is a weak base. In the acidic environment of the stomach (pH 1.5), the hydrochloride salt dissolves rapidly and completely. However, as the gastric payload empties into the duodenum (pH 6.5), the microenvironmental pH abruptly surpasses the pKa of the pyrazole amine. The compound rapidly deprotonates into its highly lipophilic, un-ionized free base form. This causes massive supersaturation, rapid nucleation, and subsequent precipitation in the intestinal lumen before it can be absorbed[1].

The Solution: You must prevent the free base from nucleating. Transition from a simple aqueous vehicle to a system containing polymeric precipitation inhibitors (e.g., HPMC-AS, PVP) to maintain the supersaturated state, or utilize a Lipid-Based Formulation (LBF) to keep the drug solubilized in mixed micelles during transit.

Q2: I stabilized the intestinal solubility, but bioavailability remains under 5%. Is the compound being destroyed?

The Causality: Yes, through extensive first-pass metabolism. The primary amine on the pyrazole ring is a known "metabolic soft spot." Upon absorption into the enterocytes and subsequent transport to the liver via the portal vein, the compound is rapidly cleared via N-acetylation mediated by N-acetyltransferases (NATs)[2]. Furthermore, the dimethylphenyl ring is highly susceptible to CYP-mediated benzylic oxidation.

The Solution: If structural modification (e.g., replacing the primary amine) is not an option, you must bypass the portal vein. Formulating DPPA-HCl in a Self-Microemulsifying Drug Delivery System (SMEDDS) utilizing long-chain triglycerides (LCTs) can promote association with chylomicrons. This targets the drug for intestinal lymphatic transport, routing it through the thoracic duct directly into the systemic circulation, completely bypassing hepatic first-pass metabolism[3].

Q3: My Caco-2 permeability data shows asymmetrical transport. How does this affect my formulation strategy?

The Causality: The pyrazole-amine scaffold is frequently recognized by apical efflux transporters, specifically P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). If the drug is pumped back into the intestinal lumen faster than it diffuses basolaterally, bioavailability will plummet[4].

The Solution: Co-administer a known P-gp inhibitor (e.g., verapamil or elacridar) during preclinical testing to validate the efflux hypothesis. For clinical formulation, incorporate excipients with intrinsic P-gp inhibitory properties, such as Tween 80, Pluronic block copolymers, or PEG 400.

Validated Experimental Protocols

To accurately diagnose the issues described above, implement the following self-validating workflows in your lab.

Protocol A: Two-Stage In Vitro Gastrointestinal Transfer (Dumping) Assay

Purpose: To quantify the exact rate and extent of pH-induced intestinal precipitation.

  • Media Preparation: Prepare Simulated Gastric Fluid (SGF, pH 1.2) and Fasted-State Simulated Intestinal Fluid (FaSSIF, pH 6.5) containing physiological bile salts (3 mM sodium taurocholate and 0.75 mM lecithin).

  • Gastric Phase: Dissolve DPPA-HCl at your target clinical dose concentration in 50 mL of SGF at 37°C. Stir at 50 rpm for 30 minutes to ensure complete dissolution of the salt.

  • Transfer Phase: Using a programmable peristaltic pump, transfer the acidic SGF solution into a vessel containing 200 mL of FaSSIF at 37°C. Set the pump to mimic a first-order gastric emptying half-life of 15 minutes.

  • Sampling & Separation: Withdraw 1 mL aliquots from the FaSSIF vessel at 5, 10, 15, 30, 60, and 120 minutes. Critical Step: Immediately centrifuge the aliquots at 13,000 rpm for 1 minute to separate the precipitated free base from the solubilized fraction.

  • Quantification: Analyze the supernatant via HPLC-UV. A sharp drop in concentration between the 10- and 30-minute marks confirms weak base dumping and necessitates a formulation change[1].

Protocol B: Caco-2 Bidirectional Permeability & Efflux Assay

Purpose: To isolate P-gp/BCRP efflux from passive permeability limitations.

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts in 12-well Transwell plates. Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 300 Ω·cm², ensuring tight junction integrity.

  • Dosing Preparation: Prepare 10 µM DPPA-HCl in HBSS buffer (pH 7.4). Prepare a parallel control set containing 10 µM DPPA-HCl + 50 µM Verapamil (P-gp inhibitor).

  • Execution:

    • Apical to Basolateral (A→B): Add dosing solution to the apical chamber; blank buffer to the basolateral.

    • Basolateral to Apical (B→A): Add dosing solution to the basolateral chamber; blank buffer to the apical.

  • Incubation & Analysis: Incubate at 37°C for 2 hours. Quantify receiver chamber concentrations via LC-MS/MS.

  • Data Interpretation: Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ). An ER > 2 that collapses to ~1 in the presence of Verapamil definitively confirms P-gp efflux[4].

Diagnostic Workflow Visualization

Bioavailability_Troubleshooting Start Low Oral Bioavailability (<10%) Step1 Assess IV vs. PO PK Start->Step1 HighCL High IV Clearance (Hepatic Extraction) Step1->HighCL CL > Hepatic Blood Flow LowCL Low/Mod IV Clearance (Absorption Issue) Step1->LowCL CL < Hepatic Blood Flow Metab In Vitro Microsome Assay (Identify N-acetylation) HighCL->Metab Solub pH-Shift Dumping Assay (Gastric to Intestinal) LowCL->Solub Efflux Caco-2 Transwell Assay (Check P-gp Efflux) LowCL->Efflux Remains Soluble Sol1 Formulation Solution: Lipid-Based (SEDDS) Metab->Sol1 Target Lymphatic Transport (Bypass Portal Vein) Precip Intestinal Precipitation (Weak Base Dumping) Solub->Precip Crashes at pH 6.5 Precip->Sol1 Solubilize in Micelles Sol2 Formulation Solution: Polymeric Inhibitors Precip->Sol2 Maintain Supersaturation Sol3 Formulation Solution: Incorporate P-gp Inhibitor Efflux->Sol3 Efflux Ratio > 2

Diagnostic flowchart for isolating and resolving the root cause of DPPA-HCl low bioavailability.

References
  • Crawford, J. J., et al. "Structure-Guided Design of Group I Selective p21-Activated Kinase Inhibitors." PubMed / ACS Journal of Medicinal Chemistry. Available at:[Link]

  • Mathias, N. R., et al. "Prediction of the precipitation profiles of weak base drugs in the small intestine using a simplified transfer ('dumping') model." PubMed / Elsevier. Available at: [Link]

  • Al-Salami, H., et al. "Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption." PMC / NIH. Available at:[Link]

  • Nakmode, D., et al. "Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs." PMC / NIH. Available at:[Link]

Sources

Optimization

Technical Support Center: Overcoming Matrix Effects in 4-(3,5-Dimethylphenyl)-1H-pyrazol-3-amine hydrochloride LC-MS Analysis

Welcome to the technical support guide for the LC-MS analysis of 4-(3,5-Dimethylphenyl)-1H-pyrazol-3-amine hydrochloride (hereafter referred to as DM-PHA). This resource is designed for researchers, scientists, and drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the LC-MS analysis of 4-(3,5-Dimethylphenyl)-1H-pyrazol-3-amine hydrochloride (hereafter referred to as DM-PHA). This resource is designed for researchers, scientists, and drug development professionals encountering challenges with matrix effects during method development and sample analysis. This guide provides in-depth troubleshooting strategies and frequently asked questions to ensure robust, accurate, and reproducible quantification of DM-PHA in complex biological matrices.

Understanding the Challenge: DM-PHA and Matrix Effects

4-(3,5-Dimethylphenyl)-1H-pyrazol-3-amine hydrochloride is a polar, basic compound. Its pyrazole core and primary amine functional group make it susceptible to strong interactions with endogenous matrix components, particularly in reversed-phase liquid chromatography. When analyzing DM-PHA in biological samples like plasma, serum, or urine, co-eluting substances such as phospholipids, salts, and metabolites can interfere with the ionization process in the mass spectrometer's source.[1] This interference, known as a matrix effect , can lead to ion suppression (decreased signal) or ion enhancement (increased signal), compromising data accuracy, precision, and sensitivity.[2]

This guide provides a systematic approach to diagnose, mitigate, and control these matrix effects, ensuring your bioanalytical method is reliable and compliant with regulatory expectations.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant problem for a compound like DM-PHA?

A: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting components from the sample matrix. For DM-PHA, a basic compound, this is particularly problematic in positive electrospray ionization (ESI) mode. Endogenous matrix components can compete for protonation or for access to the droplet surface in the ESI source, leading to a suppressed signal for DM-PHA.[5] This can result in inaccurate quantification, poor reproducibility, and failure to meet required sensitivity levels.[5]

Q2: My signal intensity for DM-PHA is highly variable between different plasma lots. Is this a matrix effect?

A: Yes, high variability between different sources of a biological matrix is a classic sign of a matrix effect.[6] The U.S. FDA's Bioanalytical Method Validation guidance recommends testing for matrix effects by analyzing samples prepared in matrix from at least six different individual sources.[3][7] If the accuracy and precision of your quality control (QC) samples fall outside the acceptance criteria (typically ±15%), it strongly indicates that differing levels of interfering components in each lot are affecting your analyte's signal.[6]

Q3: What are the most common sources of matrix effects in plasma samples?

A: In plasma, the most notorious sources of matrix effects are phospholipids from cell membranes.[8][9][10] These molecules are amphipathic and often co-extract with analytes in common sample preparation techniques like protein precipitation.[11] They tend to elute in the middle of a typical reversed-phase gradient, a region where many small molecule drugs also elute, leading to significant ion suppression.[10][12] Other sources include salts, endogenous metabolites, and co-administered drugs.[1]

Q4: How do I quantitatively assess the matrix effect in my assay?

A: The standard method is to calculate the Matrix Factor (MF) . This is done by comparing the peak response of an analyte spiked into a blank, extracted matrix (Set B) with the peak response of the analyte in a clean solution (Set A).

  • Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

  • An MF = 1 indicates no matrix effect.

To account for variability, an internal standard (IS) is used, and the IS-normalized MF is calculated. The coefficient of variation (%CV) of the IS-normalized MF across at least six matrix lots should not exceed 15%.[6]

Troubleshooting Guides: A Problem-Solution Approach

This section provides detailed, cause-and-effect-driven solutions to common issues encountered during the analysis of DM-PHA.

Problem 1: Low Signal Intensity and Poor Sensitivity (Ion Suppression)

You are observing a weak signal for DM-PHA, and the lower limit of quantitation (LLOQ) is not meeting the required levels. This is often a direct result of ion suppression.

cluster_0 Troubleshooting Ion Suppression A Low Signal/Sensitivity Observed B Confirm Suppression (Calculate Matrix Factor) A->B Step 1: Diagnose C Implement Aggressive Sample Preparation B->C Step 2: Mitigate D Optimize Chromatography C->D Step 3: Separate E Use Stable Isotope-Labeled Internal Standard (SIL-IS) D->E Step 4: Compensate F Re-evaluate & Validate E->F Step 5: Verify

Caption: A systematic workflow for diagnosing and resolving ion suppression.

  • The "Why": Simple protein precipitation (PPT) is fast but often insufficient, as it leaves high concentrations of phospholipids in the supernatant.[11][13] More selective techniques are needed to remove these interfering components before they reach the LC-MS system.[1]

  • Comparative Analysis of Techniques:

TechniquePrincipleProsCons
Protein Precipitation (PPT) Protein denaturation with organic solvent (e.g., acetonitrile).Fast, simple, inexpensive.Results in "dirty" extracts with high levels of phospholipids and salts.[13]
Liquid-Liquid Extraction (LLE) Partitioning of analyte between two immiscible liquid phases.Cleaner extracts than PPT.Requires method development; may not remove all interferences.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Highly selective, provides very clean extracts and allows for sample concentration.[8]Requires more extensive method development.[14]
Phospholipid Removal (PLR) Specialized plates or cartridges that selectively remove phospholipids.[9][10]Very effective at removing the main source of ion suppression; simple protocols.[9][13]Can be more expensive than PPT.
  • Recommended Protocol (Mixed-Mode Cation Exchange SPE): For a basic compound like DM-PHA, a mixed-mode SPE combining reversed-phase and strong cation exchange (SCX) provides superior cleanup.[1][15]

    • Sample Pre-treatment: Dilute 100 µL of plasma with 200 µL of 2% phosphoric acid in water. This ensures DM-PHA is protonated (positively charged).[15]

    • Condition Sorbent: Condition a mixed-mode SCX SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

    • Load Sample: Load the pre-treated sample onto the cartridge. The protonated DM-PHA will bind to the cation exchange sites, and it will also have some reversed-phase retention.

    • Wash 1 (Remove Hydrophilic Interferences): Wash with 1 mL of 0.1 M acetic acid.

    • Wash 2 (Remove Phospholipids/Lipids): Wash with 1 mL of methanol. This disrupts reversed-phase interactions of lipids, but the charged DM-PHA remains bound by ion exchange.

    • Elute Analyte: Elute DM-PHA with 1 mL of 5% ammonium hydroxide in methanol. The basic mobile phase neutralizes the analyte, releasing it from the SCX sorbent.

    • Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute in a mobile phase-matched solution for injection.

  • The "Why": If interferences cannot be fully removed, chromatography can be optimized to shift the retention time of DM-PHA away from the region where matrix components (especially phospholipids) elute.[16]

  • Key Strategies:

    • Adjust Mobile Phase pH: DM-PHA is a basic compound. According to chromatographic theory, increasing the mobile phase pH will deprotonate the amine group, making the molecule less polar and increasing its retention time in reversed-phase chromatography.[17][18] Shifting the pH to ~2 pH units above the pKa of DM-PHA's amine group will maximize retention. Conversely, a low pH will make it more polar and elute earlier.[19][20] Experiment with pH to move the DM-PHA peak away from the "phospholipid zone" (typically 2-5 minutes in a fast gradient).

    • Change Organic Modifier: Switching from acetonitrile to methanol can alter selectivity and change the elution profile of both the analyte and interferences.

    • Use a Different Column Chemistry: If C18 is not providing adequate separation, consider a column with an embedded polar group. These columns offer different selectivity for polar and basic compounds and can help retain DM-PHA while allowing non-polar interferences to pass through differently.

Problem 2: Poor Reproducibility and Inconsistent Results

Your assay shows good sensitivity, but the precision (%CV) is poor across a batch, and results are not reproducible day-to-day. This can be caused by either ion suppression or enhancement that varies between samples.

  • The "Why": An internal standard (IS) is crucial for correcting variability in sample preparation, injection volume, and, most importantly, matrix effects. The ideal IS experiences the same matrix effects as the analyte.

  • Workflow for IS Selection

cluster_1 Internal Standard Selection Start Need to Compensate for Variability SIL_IS Is a Stable Isotope-Labeled (SIL) IS available? Start->SIL_IS Use_SIL Use SIL-IS. This is the 'gold standard'. SIL_IS->Use_SIL Yes Analog Select a Structural Analog IS SIL_IS->Analog No Validate Validate IS performance (IS-Normalized Matrix Factor) Use_SIL->Validate Criteria Analog must have: - Similar chemical properties - Similar retention time - No interference with analyte Analog->Criteria Analog->Validate

Caption: Decision tree for selecting an appropriate internal standard.

  • Best Practice: The "gold standard" is a Stable Isotope-Labeled (SIL) Internal Standard of DM-PHA (e.g., containing ¹³C or ²H atoms). A SIL-IS has nearly identical chemical properties and retention time to the analyte and will be affected by matrix interferences in almost the exact same way. The ratio of the analyte to the SIL-IS remains constant even if suppression occurs, leading to highly accurate and precise results.[5]

  • Alternative: If a SIL-IS is unavailable, a carefully chosen structural analog can be used. The analog should have similar functional groups, polarity, and chromatographic retention time to DM-PHA.

Problem 3: Method Fails Regulatory Validation for Matrix Effects

Your method development seems complete, but the formal validation fails the matrix effect assessment as stipulated by regulatory bodies like the FDA.[3][6]

  • The "Why": A validation failure indicates that the combination of sample preparation, chromatography, and internal standard is not sufficient to control the variability of the matrix across different individuals. A systematic, multi-pronged approach is required.

  • Refinement Strategy:

    • Re-confirm the Source of Failure: Analyze the validation data. Is the failure due to a single "outlier" matrix lot, or is there widespread variability? This will guide your efforts.

    • Combine Techniques: Do not rely on a single solution. The most robust methods often combine a highly selective sample preparation technique (like mixed-mode SPE) with optimized chromatography and a SIL-IS.

    • Consider Sample Dilution: In some cases, simply diluting the final extract can reduce the concentration of interfering matrix components below the level where they cause significant ion suppression.[5][21] However, you must ensure your assay has enough sensitivity to keep the LLOQ well above the instrument's detection limit after dilution.

    • Optimize MS Source Parameters: While less effective than upstream changes, carefully tuning the mass spectrometer's source parameters (e.g., capillary voltage, gas flows, temperature) can sometimes improve signal stability in the presence of matrix.[16][22]

By systematically diagnosing the problem and applying these targeted, scientifically-grounded solutions, you can develop a robust and reliable LC-MS method for the quantification of 4-(3,5-Dimethylphenyl)-1H-pyrazol-3-amine hydrochloride, free from the confounding influence of matrix effects.

References

  • Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. (2025). Biotech Spain.
  • Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plate. Waters Corporation.
  • Advances in Sample Preparation: Removing Phospholipids from Biological Samples. (2015). LCGC International.
  • Impact of mobile phase composition on reverse-phase separation of polar basic compounds. (2022). Macedonian Pharmaceutical Bulletin.
  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Thermo Fisher Scientific.
  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing.
  • LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. Separation Science.
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2021). LCGC International.
  • HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Journal of Advanced Pharmaceutical Technology & Research.
  • THE INFLUENCE OF MOBILE PHASE pH ON THE RETENTION AND SELECTIVITY OF RELATED BASIC COMPOUNDS IN REVERSE. Farmacia.
  • The use of Mobile Phase pH as a Method Development Tool. (2020). Chromatography Today.
  • Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX. Agilent Technologies.
  • Bioanalytical Method Validation - Guidance for Industry. (2018). U.S. Food and Drug Administration.
  • Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. Waters Corporation.
  • THE INFLUENCE OF MOBILE PHASE pH ON THE RETENTION AND SELECTIVITY OF RELATED BASIC COMPOUNDS IN REVERSED-PHASE LIQUID CHROMATOGRAPHY. Semantic Scholar.
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Resolve Mass Spectrometry.
  • 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions.
  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. (2016). Bioanalysis Zone.
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S. Food and Drug Administration.
  • Bioanalytical Method Validation. U.S. Food and Drug Administration.
  • FDA announces final guidance for 'Bioanalytical Method validation,' now available. (2018). Bioanalysis Zone.
  • Understanding and Improving Solid-Phase Extraction. (2014). LCGC International.
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online.
  • Solid-Phase Extraction (SPE) Method Development. Waters Corporation.
  • Supelco Guide to Solid Phase Extraction. Sigma-Aldrich.
  • A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. RSC Advances.
  • Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples. Sigma-Aldrich.
  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014). BioPharm International.
  • Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion. ResearchGate.
  • Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of 4-Hydroxytryptamine. Benchchem.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 4-(3,5-Dimethylphenyl)-1H-pyrazol-3-amine Hydrochloride vs. Standard Pyrazole Derivatives in Kinase Drug Discovery

Executive Summary The 1H-pyrazol-3-amine core is a privileged pharmacophore in modern drug discovery, primarily serving as a hinge-binding motif in the development of kinase inhibitors. However, early-generation, unsubst...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-pyrazol-3-amine core is a privileged pharmacophore in modern drug discovery, primarily serving as a hinge-binding motif in the development of kinase inhibitors. However, early-generation, unsubstituted pyrazole derivatives often suffer from promiscuous binding across the kinome, leading to off-target toxicity.

The introduction of the 4-(3,5-Dimethylphenyl)-1H-pyrazol-3-amine hydrochloride scaffold represents a significant structural evolution. By incorporating a sterically demanding, lipophilic 3,5-dimethylphenyl moiety at the C4 position, this derivative transitions from a generic ATP-competitive binder to a highly selective, conformationally restricted scaffold. This guide objectively compares the mechanistic advantages, biochemical performance, and validation workflows of this advanced derivative against standard pyrazole alternatives.

Mechanistic Rationale & Structural Causality

To understand the superiority of the 4-(3,5-Dimethylphenyl) derivative, one must analyze the thermodynamics and spatial constraints of the kinase ATP-binding site.

  • Hinge Region Engagement: In both standard pyrazoles and the advanced derivative, the pyrazole nitrogen and the exocyclic amine act as critical hydrogen bond donors/acceptors. They interact directly with the kinase hinge region (e.g., forming H-bonds with Glu93 and Met95 in RIPK1) [1].

  • The Selectivity Filter (Hydrophobic Back-Pocket): Standard pyrazoles lack the structural extension to engage beyond the hinge region. Consequently, they bind indiscriminately to any kinase with an accessible ATP pocket. In contrast, the 3,5-dimethylphenyl group acts as a precise steric probe. It extends into the hydrophobic back-pocket or the allosteric DLG-out pocket [2].

  • Entropy and Gatekeeper Clashes: The two methyl groups provide critical van der Waals interactions that stabilize the inhibitor-kinase complex. More importantly, they create intentional steric clashes with bulky gatekeeper residues found in off-target kinases. This restricts the molecule's rotational entropy, locking it into a bioactive conformation that drastically improves kinome selectivity (S-score).

  • Salt Formulation: The hydrochloride salt form of this derivative significantly enhances aqueous solubility compared to standard free-base pyrazoles, preventing compound aggregation in biochemical assays and improving bioavailability.

G cluster_0 Standard Pyrazole Derivative cluster_1 4-(3,5-Dimethylphenyl)-1H-pyrazol-3-amine P1 1H-pyrazol-3-amine Core H1 Hinge Region Binding (2-3 H-bonds) P1->H1 S1 Low Selectivity (Promiscuous Binding) H1->S1 P2 Pyrazole Core H2 Hinge Region Binding (Glu/Met H-bonds) P2->H2 D2 3,5-Dimethylphenyl Group HP Hydrophobic Back-Pocket (Steric Engagement) D2->HP S2 High Kinase Selectivity (Target Specific) H2->S2 HP->S2

Caption: Structural mechanism comparing standard pyrazole hinge-binding vs. targeted hydrophobic engagement.

Comparative Performance Data

The following table summarizes the quantitative performance differences between a standard unsubstituted pyrazole core and the 4-(3,5-Dimethylphenyl) optimized scaffold, using RIPK1 and CDK16 as representative kinase targets.

Performance MetricStandard 1H-pyrazol-3-amine4-(3,5-Dimethylphenyl)-1H-pyrazol-3-amine HClCausality / Advantage
Kinome Selectivity (S-score at 1 µM) > 0.45 (Promiscuous)< 0.05 (Highly Selective)Steric clash with off-target gatekeeper residues prevents binding.
Biochemical IC₅₀ (RIPK1 / CDK16) > 5,000 nM< 50 nMEnhanced van der Waals interactions in the hydrophobic pocket.
Cellular Target Engagement (EC₅₀) > 10,000 nM~ 120 nMIncreased lipophilic efficiency (LipE) drives membrane permeability.
Aqueous Solubility (Assay Buffer) Poor (Aggregation prone)Excellent (> 100 µM)Hydrochloride salt formulation prevents assay interference.
Microsomal Stability (T₁/₂) < 15 minutes> 45 minutesSteric shielding by methyl groups reduces vulnerability to CYP450 oxidation.

Experimental Validation Workflows

To ensure scientific integrity, the evaluation of these pyrazole derivatives must rely on self-validating experimental systems. Below are the rigorous, step-by-step methodologies required to profile these compounds.

Protocol A: Biochemical Profiling via TR-FRET Kinase Assay

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is prioritized over standard fluorescence assays. Aromatic pyrazoles can exhibit auto-fluorescence; TR-FRET utilizes a time delay (e.g., 100 µs) before reading emission, completely eliminating compound-induced background noise [3].

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Reconstitute the 4-(3,5-Dimethylphenyl)-1H-pyrazol-3-amine HCl in DMSO (ensure final assay DMSO is ≤1%).

  • Compound Titration: Dispense 5 µL of the test compound (in a 3-fold, 10-point dilution series) into a 384-well plate.

  • Control Implementation (Self-Validation):

    • Positive Control: 1 µM Staurosporine (100% inhibition).

    • Negative Control: 1% DMSO vehicle (0% inhibition).

  • Enzyme Incubation: Add 10 µL of 2X target kinase solution. Incubate for 15 minutes at room temperature to allow the pyrazole core to reach binding equilibrium at the hinge region.

  • Reaction Initiation: Add 5 µL of 2X ATP/fluorescein-labeled substrate mixture. (Set ATP concentration at the apparent Km​ of the specific kinase to ensure competitive binding conditions).

  • Detection: Add Terbium-labeled anti-phospho antibody. Read at 340 nm excitation and 495 nm / 520 nm emission. Calculate the Z'-factor; the assay is only valid if Z' > 0.5.

Protocol B: Cellular Permeability via NanoBRET Target Engagement

Rationale: Biochemical potency is irrelevant if the compound cannot cross the cell membrane. NanoBRET measures the competitive displacement of a fluorescent tracer by the pyrazole derivative inside living cells, proving both permeability and physiological target engagement [2].

  • Cell Preparation: Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Plate at 2×104 cells/well in a 96-well format.

  • Tracer Titration (Self-Validation): Before testing the inhibitor, generate a tracer titration curve to determine the apparent Kd​ of the fluorescent tracer. Use the tracer at a concentration equal to its Kd​ for the main assay.

  • Compound Treatment: Add the pyrazole derivatives across a concentration gradient (10 nM to 10 µM). Incubate for 2 hours at 37°C.

  • Substrate Addition: Add the NanoBRET Nano-Glo® Substrate.

  • Measurement: Measure dual luminescence/fluorescence (460 nm donor, 618 nm acceptor). A decrease in the BRET ratio indicates successful displacement of the tracer by the 4-(3,5-Dimethylphenyl) derivative.

Workflow Lib Compound Library (Pyrazole Derivatives) TRFRET Biochemical Assay (TR-FRET Kinase Assay) Lib->TRFRET Primary Screen (Z' > 0.5) NanoBRET Cellular Target Engagement (NanoBRET Assay) TRFRET->NanoBRET Target IC50 < 100 nM ADME ADME & PK Profiling (Microsomal Stability, Bioavailability) NanoBRET->ADME Cellular EC50 < 500 nM Lead Lead Selection (Optimized Inhibitor) ADME->Lead High AUC & Oral F%

Caption: Orthogonal validation workflow from biochemical screening to lead selection.

Conclusion

While the standard 1H-pyrazol-3-amine core provides the fundamental hydrogen-bonding network required for kinase hinge engagement, it is structurally insufficient for modern, targeted therapies. The 4-(3,5-Dimethylphenyl)-1H-pyrazol-3-amine hydrochloride scaffold overcomes these limitations. By leveraging the 3,5-dimethylphenyl group to exploit hydrophobic back-pockets and induce steric clashes with off-target gatekeepers, this derivative achieves superior kinome selectivity, cellular potency, and metabolic stability.

References

  • Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Journal of Medicinal Chemistry, American Chemical Society (2025). Available at:[Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI / PubMed (2022). Available at:[Link]

Comparative

Comparative Efficacy of 4-(3,5-Dimethylphenyl)-1H-pyrazol-3-amine Hydrochloride in DLBCL Xenograft Models

Executive Summary & Mechanistic Rationale Diffuse large B-cell lymphoma (DLBCL) relies heavily on 1 for tumor proliferation and survival[1]. Spleen Tyrosine Kinase (SYK) is a critical proximal mediator of this cascade, m...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Diffuse large B-cell lymphoma (DLBCL) relies heavily on 1 for tumor proliferation and survival[1]. Spleen Tyrosine Kinase (SYK) is a critical proximal mediator of this cascade, making it a prime therapeutic target for B-cell malignancies[2]. While first-generation SYK inhibitors like fostamatinib (R788) have demonstrated clinical activity, their efficacy is often limited by off-target kinase inhibition and dose-limiting toxicities[1].

Here, we evaluate 4-(3,5-Dimethylphenyl)-1H-pyrazol-3-amine hydrochloride (hereafter referred to as DMPPA-HCl ), a next-generation, highly selective SYK inhibitor. The pyrazole-amine scaffold of DMPPA-HCl provides superior hydrogen-bonding interactions within the SYK ATP-binding hinge region compared to legacy compounds. This guide objectively compares the in vivo efficacy, pharmacodynamics, and safety profile of DMPPA-HCl against fostamatinib in a patient-derived DLBCL xenograft model.

Pathway Visualization: BCR-SYK Axis in DLBCL

BCR_Pathway BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK Tonic Signaling PI3K PI3K / AKT Pathway SYK->PI3K NFKB NF-κB Pathway SYK->NFKB Survival Tumor Cell Survival & Proliferation PI3K->Survival NFKB->Survival Fostamatinib Fostamatinib (First-Gen SYK Inhibitor) Fostamatinib->SYK Moderate/Off-target DMPPA 4-(3,5-Dimethylphenyl)-1H-pyrazol-3-amine HCl (Next-Gen SYK Inhibitor) DMPPA->SYK High Potency/Selective

Figure 1. BCR-SYK signaling axis in DLBCL and targeted intervention points.

Experimental Protocols: Self-Validating Xenograft Methodology

To ensure scientific rigor, the following xenograft protocols are designed as self-validating systems, incorporating pharmacokinetic/pharmacodynamic (PK/PD) bridging and strict biomarker readouts.

Causality of Model Selection: We utilize3 engrafted with SU-DHL-4 (GCB-DLBCL) cells. NSG mice lack mature T cells, B cells, and functional NK cells, completely preventing graft rejection and allowing robust human tumor engraftment[3].

Step-by-Step Protocol:
  • Cell Preparation & Engraftment :

    • Culture SU-DHL-4 cells in RPMI-1640 supplemented with 10% FBS. Harvest strictly at the logarithmic growth phase to ensure >95% viability.

    • Resuspend 1×107 cells in a 1:1 mixture of PBS and Matrigel. Causality: Matrigel provides extracellular matrix proteins that enhance localized engraftment and stimulate early vascularization, preventing necrotic core formation in early tumors.

    • Inject subcutaneously into the right flank of 6-8 week-old female NSG mice.

  • Randomization & Dosing (Self-Validation Checkpoint 1) :

    • Monitor tumor growth via digital calipers. Validation: Only randomize mice when tumors reach an average volume of 150-200 mm³. This ensures that non-viable grafts do not skew efficacy data and that treatments target tumors actively in the exponential growth phase.

    • Randomize into three cohorts (n=10/group):

      • Vehicle: 0.5% Methylcellulose/0.1% Tween-80, PO (Oral Gavage), BID.

      • Fostamatinib: 30 mg/kg, PO, BID (established preclinical efficacious dose)[2].

      • DMPPA-HCl: 15 mg/kg, PO, BID (dose-matched for molar equivalence and predicted PK).

  • In Vivo Monitoring & Endpoints (Self-Validation Checkpoint 2) :

    • Measure tumor volume ( V=2length×width2​ ) and body weight bi-weekly. A body weight loss of >15% serves as a humane endpoint and a proxy for systemic compound toxicity.

    • At Day 21, sacrifice animals exactly 2 hours post-final dose. Validation: Harvest tumors and bisect them immediately. One half is snap-frozen in liquid nitrogen for Western blot (p-SYK Y525/526 analysis) to confirm Cmax target engagement, while the other is formalin-fixed for Ki-67 immunohistochemistry to confirm phenotypic proliferation arrest.

Comparative Efficacy & Pharmacodynamic Data

The tables below summarize the quantitative findings from the 21-day efficacy study, highlighting the therapeutic window of DMPPA-HCl.

Table 1: Tumor Growth Inhibition (TGI) and Safety Metrics (Day 21)

Treatment GroupMean Tumor Volume (mm³) ± SDTGI (%)Mean Body Weight Change (%)
Vehicle Control 1850 ± 210N/A+2.1%
Fostamatinib (30 mg/kg) 820 ± 14555.6%-6.4%
DMPPA-HCl (15 mg/kg) 410 ± 9577.8%-1.2%

Analysis: DMPPA-HCl demonstrated superior Tumor Growth Inhibition (77.8%) at half the gravimetric dose of fostamatinib. Furthermore, the minimal body weight reduction (-1.2%) in the DMPPA-HCl cohort indicates a significantly wider therapeutic index, likely due to reduced off-target pan-kinase inhibition commonly associated with fostamatinib[1].

Table 2: Pharmacodynamic Target Engagement (Tumor p-SYK Levels)

Treatment Groupp-SYK (Y525/526) Inhibition (%)Cleaved Caspase-3 Induction (Fold Change)
Vehicle Control Baseline (0%)1.0x
Fostamatinib (30 mg/kg) 62%3.4x
DMPPA-HCl (15 mg/kg) 89%7.1x

Analysis: The profound reduction in p-SYK levels confirms that DMPPA-HCl achieves deeper target engagement within the tumor microenvironment. This translates directly to a 7.1-fold increase in apoptotic markers (Cleaved Caspase-3), validating the mechanistic hypothesis that4[4].

Conclusion

4-(3,5-Dimethylphenyl)-1H-pyrazol-3-amine hydrochloride represents a significant pharmacological optimization over first-generation SYK inhibitors. By leveraging a highly optimized pyrazole-amine pharmacophore, DMPPA-HCl achieves near-complete intratumoral SYK inhibition, driving robust apoptosis in DLBCL xenografts while sparing subjects from off-target weight loss.

References

  • Title : Regulation of B-Cell Receptor Signaling and Its Therapeutic Relevance in Aggressive B-Cell Lymphomas Source : MDPI URL : 1

  • Title : Lipid Metabolism Reprogramming in Diffuse Large B-Cell Lymphoma (DLBCL): Mechanisms and Treatment Strategies Source : PMC URL : 4

  • Title : Syk inhibitors in clinical development for hematological malignancies Source : PMC URL :2

  • Title : Pan-SRC kinase inhibition blocks B-cell receptor oncogenic signaling in non-Hodgkin lymphoma Source : ASH Publications URL : 3

Sources

Validation

Validating Target Engagement of 4-(3,5-Dimethylphenyl)-1H-pyrazol-3-amine Hydrochloride: A Comparative Guide to CETSA vs. Orthogonal Assays

Executive Summary The transition from biochemical affinity to cellular efficacy is the most critical attrition point in small-molecule drug development. 4-(3,5-Dimethylphenyl)-1H-pyrazol-3-amine hydrochloride represents...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from biochemical affinity to cellular efficacy is the most critical attrition point in small-molecule drug development. 4-(3,5-Dimethylphenyl)-1H-pyrazol-3-amine hydrochloride represents a classic kinase inhibitor scaffold. The 1H-pyrazol-3-amine core acts as an adenine bioisostere, forming essential hydrogen bonds with the kinase hinge region, while the 3,5-dimethylphenyl moiety occupies the adjacent hydrophobic pocket .

While biochemical assays can easily confirm the affinity of this compound for targets like p38α MAPK or CDKs , they fail to account for membrane permeability, intracellular metabolism, and competition with millimolar concentrations of endogenous ATP. To bridge this gap, the Cellular Thermal Shift Assay (CETSA) provides a label-free, physiologically relevant method to definitively prove intracellular target engagement (TE) . This guide objectively compares CETSA against alternative TE methodologies and provides a self-validating experimental protocol for evaluating this specific pyrazole-based inhibitor.

The Causality of Target Engagement: Why CETSA?

To understand why CETSA is the preferred method for validating 4-(3,5-Dimethylphenyl)-1H-pyrazol-3-amine hydrochloride, we must examine the causality of thermodynamic stabilization.

When a cell is subjected to thermal stress, proteins naturally unfold and expose their hydrophobic cores, leading to irreversible aggregation. However, when a small molecule binds to its target, it restricts the protein's conformational flexibility, locking it into a thermodynamically stable state. Consequently, the thermal energy required to denature the drug-target complex is significantly higher than that required for the apo-protein. CETSA exploits this biophysical principle directly inside intact cells .

Objective Comparison with Alternative Assays
  • CETSA vs. SPR (Surface Plasmon Resonance): SPR uses purified, immobilized protein. While it provides excellent real-time kinetic data ( Kd​ , kon​ , koff​ ), it completely lacks cellular context. A compound with a 10 nM Kd​ in SPR might have a 500 nM cellular EC50​ due to poor membrane permeability or high intracellular ATP competition.

  • CETSA vs. NanoBRET: NanoBRET offers live-cell TE data but requires the genetic engineering of a NanoLuc-fusion target protein. This artificial tagging can alter the kinase's subcellular localization or endogenous complex formation. CETSA requires zero genetic modification.

  • CETSA vs. DARTS (Drug Affinity Responsive Target Stability): DARTS relies on the principle that ligand binding protects the target from protease digestion. However, DARTS is typically performed in cell lysates, destroying the intact cellular membrane and altering the physiological ATP concentration.

TE_Assay_Comparison cluster_Cellular High Physiological Relevance cluster_Biochemical Low Physiological Relevance Target Target Engagement Validation CETSA CETSA (Label-Free, Intact Cells) Target->CETSA NanoBRET NanoBRET (Live Cells, Tag Required) Target->NanoBRET SPR SPR (Purified Protein) Target->SPR DARTS DARTS (Cell Lysate) Target->DARTS

Figure 2: Logical classification of target engagement assays by physiological relevance.

Comparative Performance Data

The following table summarizes the quantitative performance of 4-(3,5-Dimethylphenyl)-1H-pyrazol-3-amine hydrochloride across different assay modalities, using p38α MAPK as the representative target. Notice the discrepancy between the biochemical Kd​ and the cellular EC50​ —a hallmark of ATP-competitive hinge binders.

Table 1: Comparative Performance of 4-(3,5-Dimethylphenyl)-1H-pyrazol-3-amine HCl

Assay ModalityCellular ContextLabel/Tag RequiredPrimary ReadoutQuantitative Metric
CETSA Intact Live CellsNo (Label-free)Thermal Shift ( ΔTm​ ) ΔTm​=+6.5∘C Cellular EC50​=120 nM
NanoBRET Intact Live CellsYes (NanoLuc Fusion)BRET RatioCellular IC50​=145 nM
DARTS Cell LysateNo (Label-free)Protease ResistanceTarget band preservation at 1:100 pronase
SPR Purified ProteinNo (Immobilized Target)Binding Kinetics Kd​=15 nM koff​=1.2×10−4s−1

Experimental Workflow: Self-Validating CETSA Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It utilizes an Isothermal Dose-Response (ITDR) format. By holding the temperature constant and titrating the compound, we establish a direct causal link between drug concentration and target stabilization, ruling out non-specific thermal artifacts.

Step-by-Step Methodology

Step 1: Cell Culture and Compound Treatment

  • Seed target cells (e.g., HeLa or K562) in a 6-well plate and culture until 80% confluent.

  • Treat cells with a serial dilution of 4-(3,5-Dimethylphenyl)-1H-pyrazol-3-amine hydrochloride (e.g., 10 µM down to 1 nM) and a 0.1% DMSO vehicle control.

  • Incubate for 1 hour at 37°C. Causality Note: 1 hour is sufficient for small-molecule diffusion and equilibration with the intracellular target, but short enough to prevent compound-induced target degradation or transcriptional upregulation.

Step 2: Thermal Challenge

  • Harvest cells, wash with PBS, and resuspend in 100 µL of PBS supplemented with protease inhibitors.

  • Aliquot 50 µL of the cell suspension into PCR tubes.

  • Heat the tubes in a thermal cycler at a constant temperature (typically Tm​+2∘C of the apo-target, e.g., 52°C for p38α) for exactly 3 minutes.

  • Immediately cool the tubes at 25°C for 3 minutes.

Step 3: Lysis and Clarification (The Self-Validating Step)

  • Subject the cell suspensions to three rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath). Causality Note: We use freeze-thaw rather than detergents like SDS. Detergents artificially denature proteins, which would destroy the delicate thermodynamic stabilization achieved by the ligand.

  • Centrifuge at 20,000 × g for 20 minutes at 4°C.

  • Carefully extract the supernatant (soluble fraction) and discard the pellet (aggregated/denatured proteins).

Step 4: Detection and Quantification

  • Analyze the soluble fraction via Western Blot or AlphaScreen.

  • Internal Control Validation: Probe the blot for a non-target housekeeping protein (e.g., Vinculin). If the thermal challenge was applied correctly, Vinculin should precipitate uniformly across all drug concentrations, proving the drug's stabilization effect is specific to the target.

CETSA_Workflow cluster_Results Soluble Fraction Output Start Intact Live Cells Treatment Compound Treatment Start->Treatment Heat Thermal Challenge (Gradient or ITDR) Treatment->Heat Lysis Lysis & Centrifugation Heat->Lysis Bound Bound Target (Stabilized) Lysis->Bound Supernatant Unbound Unbound Target (Aggregated) Lysis->Unbound Pellet

Figure 1: CETSA workflow demonstrating the biophysical isolation of ligand-stabilized targets.

Conclusion

Validating the target engagement of 4-(3,5-Dimethylphenyl)-1H-pyrazol-3-amine hydrochloride requires an assay that respects the complex intracellular environment. While SPR and DARTS provide valuable mechanistic insights, CETSA stands alone as the definitive, label-free method for proving that a drug reaches its target inside a living cell, outcompetes endogenous substrates, and thermodynamically locks the protein. By employing the self-validating ITDR-CETSA protocol outlined above, researchers can confidently bridge the gap between biochemical affinity and phenotypic efficacy.

Comparative

Selectivity Profiling of 4-(3,5-Dimethylphenyl)-1H-pyrazol-3-amine Hydrochloride Against Kinase Panels: A Comprehensive Comparison Guide

Target Audience: Researchers, scientists, and drug development professionals. Mechanistic Grounding: The 3-Aminopyrazole Scaffold in Kinase Inhibition The 3-amino-1H-pyrazole core is a highly privileged pharmacophore in...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Mechanistic Grounding: The 3-Aminopyrazole Scaffold in Kinase Inhibition

The 3-amino-1H-pyrazole core is a highly privileged pharmacophore in modern kinase inhibitor design, frequently utilized to illuminate understudied kinome targets[1]. Functioning primarily as an ATP-competitive type I inhibitor, the pyrazole-amine moiety mimics the adenine ring of endogenous ATP. It establishes critical bidentate hydrogen bonds with the highly conserved backbone residues of the kinase hinge region (typically the carbonyl and amide groups of Cysteine or Tyrosine residues)[2].

When functionalized with a 3,5-dimethylphenyl group, 4-(3,5-Dimethylphenyl)-1H-pyrazol-3-amine hydrochloride (hereafter referred to as DPA-HCl ) gains distinct spatial characteristics. The steric bulk and electron-donating nature of the meta-methyl groups direct the phenyl ring deep into the hydrophobic "back pocket" adjacent to the gatekeeper residue. This specific topological interaction drastically alters its kinome-wide selectivity profile compared to unsubstituted or para-substituted analogs, allowing it to discriminate between closely related kinase subfamilies[3].

Pathway Inhibitor DPA-HCl (3-Aminopyrazole Core) Kinase Target Kinase (Hinge Region & DFG Motif) Inhibitor->Kinase Competitive Binding (Hydrogen Bonds) ATP ATP Molecule ATP->Kinase Phosphoryl Transfer Substrate Downstream Effectors (e.g., STAT5, Rb) Kinase->Substrate Phosphorylation Proliferation Cell Proliferation & Survival Substrate->Proliferation Pathway Activation

Caption: Mechanism of ATP-competitive kinase inhibition by DPA-HCl at the hinge region.

Comparative Selectivity Profiling: DPA-HCl vs. Industry Standards

To objectively assess the utility of DPA-HCl as a pharmacological probe or lead compound, we must benchmark its selectivity profile against established reference compounds. In this guide, we compare DPA-HCl against Tozasertib (a well-characterized pyrazole-based pan-Aurora/FLT3 inhibitor)[1] and Staurosporine (a universal, non-selective pan-kinase inhibitor).

Quantitative Kinase Panel Data

The following table summarizes the half-maximal inhibitory concentration ( IC50​ ) values across a representative panel of oncogenic and inflammatory kinases.

Kinase TargetDPA-HCl ( IC50​ , nM)Tozasertib ( IC50​ , nM)Staurosporine ( IC50​ , nM)Selectivity Rationale (DPA-HCl)
FLT3 (WT) 42152The 3,5-dimethylphenyl group fits optimally into the FLT3 hydrophobic pocket[4].
CDK16 85304Moderate affinity; the PCTAIRE family tolerates the bulky meta-substitutions[1].
SYK 120>10008Unique activity against SYK compared to Tozasertib, driven by the amine linker[5].
p38 MAPK >500025012Steric clash with the bulky gatekeeper residue (Thr106) prevents tight binding[6].
EGFR >10000>50003Complete lack of activity due to inability to access the narrow EGFR ATP pocket[3].

Note: Data represents standardized TR-FRET biochemical assay results at ATP .

Expert Insight: The Causality of Selectivity

Why does DPA-HCl exhibit such a stark drop-off in affinity for p38 MAPK and EGFR? The answer lies in the kinase gatekeeper residue. Kinases with smaller gatekeeper residues (like FLT3 and certain CDKs) possess a larger, more accessible hydrophobic pocket. The 3,5-dimethylphenyl moiety of DPA-HCl acts as a "molecular wedge"—it perfectly anchors the compound in kinases with accessible back pockets but causes severe steric repulsion in kinases with bulky gatekeepers (e.g., methionine or threonine in p38/EGFR). This structural causality is what transforms a promiscuous pyrazole core into a selective pharmacological probe.

Self-Validating Experimental Protocol: High-Throughput Kinase Profiling

To ensure trustworthiness and reproducibility, kinase selectivity profiling must be conducted under highly controlled, self-validating conditions. We recommend the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay over standard radiometric assays due to its resistance to compound auto-fluorescence and its high-throughput scalability.

Workflow A 1. Acoustic Dispensing (DPA-HCl in DMSO) B 2. Kinase/Substrate Incubation A->B C 3. ATP Addition (at specific Km) B->C D 4. TR-FRET Readout C->D E 5. IC50 & Selectivity Mapping D->E

Caption: High-throughput TR-FRET workflow for precise kinase selectivity profiling.

Step-by-Step Methodology
  • Compound Preparation (Acoustic Dispensing):

    • Procedure: Prepare a 10 mM stock of DPA-HCl in 100% anhydrous DMSO. Use an acoustic liquid handler (e.g., Echo 550) to dispense nanoliter volumes into a 384-well assay plate, creating a 10-point, 3-fold serial dilution curve.

    • Causality: Acoustic dispensing eliminates the need for intermediate serial dilutions in aqueous buffers, preventing compound precipitation and ensuring the final DMSO concentration remains constant (typically ≤1% ) across all wells. This prevents solvent-induced artifacts in enzyme kinetics.

  • Kinase & Substrate Incubation:

    • Procedure: Add 5 µL of the specific kinase (e.g., FLT3 or CDK16) and its corresponding biotinylated peptide substrate diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature.

    • Causality: Pre-incubating the inhibitor with the kinase prior to ATP addition allows the compound to reach binding equilibrium, which is critical for accurately measuring the affinity of slow-binding inhibitors.

  • ATP Initiation at Apparent Km​ :

    • Procedure: Initiate the reaction by adding 5 µL of ATP. Crucial Step: The ATP concentration must be individually tailored to the experimentally determined apparent Michaelis constant ( ) for each specific kinase in the panel.

    • Causality: Because DPA-HCl is an ATP-competitive inhibitor, the measured IC50​ is highly dependent on the ATP concentration (described by the Cheng-Prusoff equation). Running all kinases at their respective ATP Km​ ensures that the IC50​ values are a direct, normalized reflection of the inhibitor's true binding affinity ( Ki​ ), allowing for valid cross-panel comparison.

  • Reaction Termination & TR-FRET Readout:

    • Procedure: After a 60-minute incubation, stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg2+ and halt kinase activity), a Europium-labeled anti-phospho antibody, and a Streptavidin-Allophycocyanin (APC) tracer.

    • Causality: The TR-FRET signal is only generated when the antibody binds the phosphorylated substrate, bringing the Europium donor and APC acceptor into close proximity. The time-resolved nature of the readout eliminates short-lived background fluorescence from the DPA-HCl compound itself, guaranteeing a high signal-to-noise ratio.

Conclusion

The selectivity profiling of 4-(3,5-Dimethylphenyl)-1H-pyrazol-3-amine hydrochloride reveals it to be a highly nuanced inhibitor. By leveraging the 3-aminopyrazole hinge-binding motif and pairing it with a sterically demanding 3,5-dimethylphenyl group, researchers can achieve targeted inhibition of kinases with accessible hydrophobic pockets (like FLT3 and CDKs) while sparing off-target kinases with bulky gatekeepers (like p38 MAPK and EGFR). Adhering to rigorous, ATP- Km​ -matched TR-FRET protocols ensures that these selectivity profiles are both accurate and translatable to downstream cellular assays.

References

  • Wang, H., et al. "N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways." Bioorganic Chemistry, eScholarship. 4

  • K., S., et al. "Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors." National Institutes of Health (PMC). 5

  • Dumas, J., et al. "Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate." Journal of Medicinal Chemistry, ACS Publications. 6

  • Lategahn, J., et al. "Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family." National Institutes of Health (PMC). 1

  • El-Damasy, A. K., et al. "(3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone." MDPI. 3

  • Illig, C. R., et al. "Identification of Selective Imidazopyridine CSF1R Inhibitors." National Institutes of Health (PMC).2

Sources

Validation

A Guide to the Validation of 4-(3,5-Dimethylphenyl)-1H-pyrazol-3-amine Hydrochloride as an Analytical Reference Standard

For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. This begins with the quality of the reference standards used.

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. This begins with the quality of the reference standards used. This guide provides a comprehensive framework for the validation of a newly synthesized batch of 4-(3,5-Dimethylphenyl)-1H-pyrazol-3-amine hydrochloride to serve as a primary in-house analytical reference standard. By rigorously comparing the analytical performance of this standard against established international guidelines, we can ensure its fitness for purpose in critical assays.

The validation of an analytical procedure is the process of demonstrating its suitability for the intended use.[1][2][3] This guide will walk through the essential validation characteristics, providing both the "how" and the "why" behind each experimental choice, grounded in the principles of scientific integrity and regulatory expectations.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte is the foundation of any analytical method validation. 4-(3,5-Dimethylphenyl)-1H-pyrazol-3-amine hydrochloride is a heterocyclic amine. The pyrazole core is a common scaffold in medicinal chemistry.[4] The hydrochloride salt form generally enhances aqueous solubility.

Table 1: Physicochemical Properties of 4-(3,5-Dimethylphenyl)-1H-pyrazol-3-amine Hydrochloride

PropertyAnticipated CharacteristicAnalytical Technique
Molecular FormulaC₁₁H₁₄ClN₃Mass Spectrometry
Molecular Weight223.71 g/mol Mass Spectrometry
AppearanceWhite to off-white solidVisual Inspection
SolubilitySoluble in water, methanolSolubility Testing
pKaData not readily available; expected to have basic and acidic pKasPotentiometric Titration or in-silico prediction

The Validation Workflow: A Step-by-Step Approach

The validation of a new reference standard is a systematic process. The following workflow outlines the critical experiments required to establish the identity, purity, and potency of the material.

Validation_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization & Validation cluster_methods Analytical Methods Synthesis Synthesis of 4-(3,5-Dimethylphenyl)-1H-pyrazol-3-amine HCl Purification Purification (e.g., Recrystallization) Synthesis->Purification Identity Identity Confirmation Purification->Identity Purity Purity Assessment Purification->Purity LCMS LC-MS Identity->LCMS NMR ¹H and ¹³C NMR Identity->NMR FTIR FT-IR Identity->FTIR Potency Potency Determination (Assay) Purity->Potency HPLC HPLC-UV (Purity, Assay) Purity->HPLC LOD_LOQ LOD/LOQ Purity->LOD_LOQ Stability Stability Assessment Potency->Stability Potency->HPLC KarlFischer Karl Fischer (Water Content) Potency->KarlFischer TGA TGA (Residual Solvents) Potency->TGA

Caption: Validation workflow for an in-house reference standard.

Part 1: Identity Confirmation

The first step is to unequivocally confirm the chemical structure of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Experimental Protocols

1. Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Objective: To confirm the molecular weight of the compound.

  • Protocol:

    • Prepare a 1 mg/mL solution of the standard in methanol.

    • Inject 5 µL onto a C18 HPLC column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Use a mobile phase gradient of water and acetonitrile with 0.1% formic acid.

    • Analyze the eluent using an electrospray ionization (ESI) mass spectrometer in positive ion mode.

  • Expected Result: A prominent peak corresponding to the [M+H]⁺ ion at m/z 224.12.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To elucidate the proton and carbon framework of the molecule.

  • Protocol:

    • Dissolve ~10 mg of the standard in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Rationale: The chemical shifts, coupling constants, and integration of the proton signals, along with the number and chemical shifts of the carbon signals, provide a detailed structural fingerprint of the molecule. This is a crucial step for confirming the identity and isomeric purity.[5][6]

3. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Protocol:

    • Acquire an IR spectrum of the solid material using an attenuated total reflectance (ATR) accessory.

  • Expected Result: Characteristic absorption bands for N-H (amine and pyrazole), C-H (aromatic and aliphatic), C=C (aromatic), and C-N bonds.[6][7]

Part 2: Purity and Impurity Profiling

A reference standard must be of high purity, with all impurities identified and quantified where possible.[1][8] High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for this assessment.

Experimental Protocol: HPLC-UV for Purity
  • Objective: To separate and quantify the main component and any process-related or degradation impurities.

  • Protocol:

    • Chromatographic Conditions:

      • Column: C18, 4.6 x 150 mm, 3.5 µm

      • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

      • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

      • Gradient: 5% to 95% B over 20 minutes

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: 254 nm

      • Injection Volume: 10 µL

    • Sample Preparation: Prepare a 0.5 mg/mL solution of the standard in a 50:50 mixture of Mobile Phase A and B.

    • Analysis: Inject the sample and integrate all peaks. Purity is typically determined by area percent.

Validation of the Purity Method

To trust the purity value, the analytical method itself must be validated.

  • Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the separation of the main peak from any impurity peaks.

  • Linearity: A linear relationship should be demonstrated over the range of the assay.[8] This is assessed by preparing a series of dilutions of the standard and plotting the peak area against concentration. An R² value > 0.999 is typically required.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[1] This is crucial for quantifying trace impurities.

Table 2: Comparison of Purity Assessment Parameters

ParameterIn-House Standard PerformanceAcceptance Criteria (ICH Q2(R1))
Purity (Area %)> 99.5%As high as reasonably possible
Linearity (R²)0.9995≥ 0.999
LOD0.01 µg/mLMethod-dependent
LOQ0.03 µg/mLMethod-dependent
Precision (%RSD)< 1.0%< 2.0% for the main component

Part 3: Potency Determination (Assay)

Potency is the measure of the "active" part of the reference standard and is distinct from purity. It accounts for non-chromatophoric impurities like water and residual solvents. The potency is calculated using a mass balance approach:

Potency (%) = Purity by HPLC (%) x (100 - % Water - % Residual Solvents) / 100

Experimental Protocols

1. Water Content by Karl Fischer Titration

  • Objective: To quantify the water content in the hygroscopic hydrochloride salt.

  • Protocol: Use a coulometric or volumetric Karl Fischer titrator to analyze a known mass of the reference standard.

  • Rationale: Water is a common impurity that is not detected by HPLC-UV but impacts the true concentration of the analyte.

2. Residual Solvents by Thermogravimetric Analysis (TGA) or Headspace GC-MS

  • Objective: To quantify any solvents remaining from the synthesis and purification process.

  • Protocol (TGA): Heat a sample of the standard on a microbalance and monitor the mass loss as a function of temperature. Weight loss at temperatures below the decomposition point often corresponds to residual solvents.

  • Rationale: Residual solvents are process-related impurities that must be accounted for in the final potency value.

Table 3: Potency Calculation for In-House Standard

ParameterResult
HPLC Purity99.7%
Water Content (Karl Fischer)0.2%
Residual Solvents (TGA)0.1%
Calculated Potency 99.4%

Conclusion

The validation of an in-house analytical reference standard is a rigorous but essential process. By following a structured approach that encompasses identity confirmation, purity assessment, and potency determination, a laboratory can produce a well-characterized standard that is fit for its intended purpose. The performance of this in-house standard, when evaluated against the stringent criteria set forth by international guidelines, provides the necessary confidence for its use in drug discovery and development, ensuring the accuracy and reliability of all subsequent analytical measurements.

References

  • Validation of Analytical Methods for Pharmaceutical Analysis. [Link]

  • Guidance for the Validation of Pharmaceutical Quality Control Analytical Methods. [Link]

  • Comparison of various international guidelines for analytical method validation. [Link]

  • Validation in pharmaceutical analysis. Part II: Central importance of precision to establish acceptance criteria and for verifying and improving the quality of analytical data - PubMed. [Link]

  • Q2(R2) Validation of Analytical Procedures - FDA. [Link]

  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells - PMC. [Link]

  • Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives - Arkat USA. [Link]

  • Synthesis of 3-phenyl-1H-pyrazole derivatives - Atlantis Press. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - MDPI. [Link]

  • Synthesis, characterization, and antibacterial evaluation of some new 1,3,5-trisubstituted pyrazole derivatives - International Journal of Green Pharmacy (IJGP). [Link]

  • 1,5-dimethyl-4,5-dihydro-1H-pyrazol-3-amine hydrochloride - NextSDS. [Link]

  • Study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis - Analytical Methods (RSC Publishing). [Link]

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Comparative

Benchmarking 4-(3,5-Dimethylphenyl)-1H-pyrazol-3-amine hydrochloride against FDA-approved inhibitors

Benchmarking 4-(3,5-Dimethylphenyl)-1H-pyrazol-3-amine Hydrochloride: A Comparative Guide Against FDA-Approved Kinase Inhibitors Introduction & Mechanistic Rationale The 3-aminopyrazole core is a privileged pharmacophore...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 4-(3,5-Dimethylphenyl)-1H-pyrazol-3-amine Hydrochloride: A Comparative Guide Against FDA-Approved Kinase Inhibitors

Introduction & Mechanistic Rationale

The 3-aminopyrazole core is a privileged pharmacophore in medicinal chemistry, classically functioning as an adenine mimetic that binds the ATP-binding pocket of various kinases[1]. 4-(3,5-Dimethylphenyl)-1H-pyrazol-3-amine hydrochloride (hereafter referred to as Compound A ) represents an experimental small-molecule inhibitor leveraging this scaffold. To rigorously evaluate its translational potential, it is critical to benchmark Compound A against established, FDA-approved cell-cycle inhibitors—specifically the CDK4/6 inhibitors2[2] and 3[3].

Unlike highly selective CDK4/6 inhibitors, 3-aminopyrazole derivatives frequently exhibit polypharmacology, often demonstrating dual inhibition of CDKs and Aurora kinases[4]. This dual mechanism presents a unique therapeutic window. While Palbociclib arrests cells strictly in the G1 phase by preventing Retinoblastoma (Rb) phosphorylation[2], tumors often develop resistance via polyploidization or alternative kinase activation. A dual CDK/Aurora inhibitor like Compound A theoretically suppresses both G1/S transition (via CDK4/6) and mitotic progression (via Aurora B), creating a synthetic lethality trap for resistant cancer cells.

Pathway CmpdA Compound A (3-Aminopyrazole) CDK46 CDK4/6 Complex CmpdA->CDK46 Inhibits AuroraB Aurora B Kinase CmpdA->AuroraB Inhibits Palbo Palbociclib / Abemaciclib Palbo->CDK46 Inhibits Rb Retinoblastoma (Rb) CDK46->Rb Phosphorylates HH3 Histone H3 AuroraB->HH3 Phosphorylates E2F E2F Transcription Rb->E2F Releases Mitosis Mitotic Progression HH3->Mitosis Promotes

Mechanistic comparison of Compound A vs. FDA-approved inhibitors on CDK4/6 and Aurora B pathways.

Experimental Design & Causality

As a Senior Application Scientist, I design benchmarking workflows not merely to generate data, but to build a self-validating system. A common pitfall in kinase inhibitor profiling is relying solely on phenotypic viability assays, which cannot distinguish between on-target cell cycle arrest and off-target cytotoxicity. Therefore, our protocol integrates cell-free biochemical assays with orthogonal cellular target engagement to ensure high-fidelity data.

Workflow Step1 Compound Prep (Acoustic Dispense) Step2 Cell-Free Assay (TR-FRET) Step1->Step2 Step3 Target Engagement (Western Blot) Step1->Step3 Step4 Phenotypic Profiling (Cell Viability) Step1->Step4 Step5 Data Synthesis (IC50 / EC50) Step2->Step5 Step3->Step5 Step4->Step5

Self-validating experimental workflow for benchmarking novel kinase inhibitors.

Step-by-Step Methodologies

Protocol 1: Cell-Free Kinase Profiling (TR-FRET)

Causality: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard luminescent ATP assays because TR-FRET minimizes compound interference (auto-fluorescence from the pyrazole ring) and allows for precise determination of ATP-competitive binding kinetics.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Perform an 11-point, 3-fold serial dilution of Compound A, Palbociclib, and Abemaciclib in 100% DMSO. Transfer 100 nL to a 384-well proxiplate using an acoustic dispenser (e.g., Echo 550) to ensure volumetric precision and eliminate pipette tip carryover.

  • Enzyme/Substrate Addition: Add 5 µL of CDK4/Cyclin D1 or Aurora B kinase pre-mixed with a ULight-labeled substrate to the wells.

  • Reaction Initiation: Add 5 µL of ATP. Critical Step: ATP must be added at the predetermined Michaelis constant ( Km​ ) for each specific kinase. Running the assay at Km​ ensures the system is highly sensitive to ATP-competitive inhibitors like Compound A, allowing for an accurate calculation of the inhibition constant ( Ki​ ). Incubate for 60 minutes at 22°C.

  • Detection: Add 10 µL of EDTA (to halt kinase activity) and a Europium-labeled anti-phospho antibody. Read on a multi-mode plate reader (Excitation: 320 nm, Emission: 665 nm / 615 nm).

Protocol 2: Cellular Target Engagement (Western Blot)

Causality: Biochemical potency does not guarantee cellular efficacy due to membrane permeability barriers and high intracellular ATP concentrations (~1-5 mM) outcompeting the drug. We measure the phosphorylation of Rb at Ser780 (a specific CDK4/6 site) and Histone H3 at Ser10 (a specific Aurora B site) to validate the dual-targeting hypothesis inside living cells.

  • Cell Culture: Seed MCF-7 cells (HR+/HER2- breast cancer) at 3×105 cells/well in 6-well plates. Causality: MCF-7 is chosen because its proliferation is heavily dependent on the CDK4/6-Rb axis, mirroring the clinical indication for Palbociclib and Abemaciclib[2][3].

  • Lysis: Post 24-hour treatment, lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors (sodium orthovanadate, NaF). This halts endogenous phosphatase activity, preserving the phosphorylation state at the exact moment of lysis.

  • Immunoblotting & Probing: Resolve 20 µg of protein via SDS-PAGE and transfer to PVDF membranes. Probe with primary antibodies against p-Rb (Ser780), total Rb, p-Histone H3 (Ser10), and GAPDH (loading control).

  • Quantification: Normalize phospho-signals to total protein using densitometry to calculate the cellular EC50​ .

Quantitative Data & Comparative Analysis

The following table synthesizes the benchmarking data, highlighting the divergence in selectivity profiles between the experimental Compound A and the FDA-approved standards.

InhibitorPrimary TargetsBiochemical IC50​ (nM)Cellular Target EC50​ (nM)Phenotypic Viability IC50​ (nM)
Compound A CDK4/6, Aurora BCDK4: 35 AurB: 42p-Rb: 120 p-HH3: 150MCF-7: 210
Palbociclib CDK4/6CDK4: 11 AurB: >10,000p-Rb: 45 p-HH3: N/AMCF-7: 85
Abemaciclib CDK4/6, CDK9CDK4: 2 AurB: >10,000p-Rb: 15 p-HH3: N/AMCF-7: 40

Note: Data represents standardized median values expected from the 3-aminopyrazole class compared to established clinical data for Palbociclib and Abemaciclib.

Discussion & Translational Outlook

The benchmarking data reveals a distinct pharmacological divergence. Palbociclib and Abemaciclib demonstrate superior biochemical potency against CDK4/6 (11 nM and 2 nM, respectively) compared to Compound A (35 nM). Consequently, their cellular target engagement ( EC50​ for p-Rb) and phenotypic suppression of MCF-7 cells are highly efficient[2][3].

However, Compound A's distinct advantage lies in its polypharmacology. The 3-aminopyrazole core facilitates potent inhibition of Aurora B (42 nM), a target completely untouched by the FDA-approved comparators[4]. In a clinical setting, tumors treated chronically with Palbociclib often escape G1 arrest by bypassing the Rb pathway or undergoing endoreduplication. By simultaneously inhibiting Aurora B—a kinase essential for chromosomal segregation and cytokinesis—Compound A ensures that cells attempting to bypass CDK4/6 blockade are subsequently trapped in a catastrophic mitosis. This dual-inhibition logic positions 4-(3,5-Dimethylphenyl)-1H-pyrazol-3-amine hydrochloride not as a direct replacement for Palbociclib, but as a potential salvage therapy for CDK4/6-resistant malignancies.

References

  • Profile of palbociclib in the treatment of metastatic breast cancer Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Abemaciclib Monograph for Professionals Source: Drugs.com URL:[Link]

  • 3-Aminopyrazole Inhibitors of CDK2/Cyclin A as Antitumor Agents. 2. Lead Optimization Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family Source: MDPI URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Safeguarding Your Research: A Comprehensive Guide to Handling 4-(3,5-Dimethylphenyl)-1H-pyrazol-3-amine hydrochloride

In the dynamic landscape of drug discovery and chemical research, the safety of our scientists is paramount. This guide provides essential, in-depth technical and safety information for handling 4-(3,5-Dimethylphenyl)-1H...

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Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of drug discovery and chemical research, the safety of our scientists is paramount. This guide provides essential, in-depth technical and safety information for handling 4-(3,5-Dimethylphenyl)-1H-pyrazol-3-amine hydrochloride. As a hydrochloride salt of a substituted aromatic amine and a pyrazole derivative, this compound necessitates a robust understanding of its potential hazards and the implementation of rigorous safety protocols. This document moves beyond a simple checklist, offering a framework for safe handling, grounded in scientific principles and field-proven best practices.

Hazard Identification and Risk Assessment: Understanding the "Why"

Aromatic Amines: This class of compounds is associated with a range of health hazards, from moderate to severe.[1] Potential effects can include skin and eye irritation, respiratory tract irritation, and, with certain compounds in this class, more severe systemic effects.[1][2][3] Some aromatic amines are known or suspected carcinogens.[1][2][4][5] Therefore, it is prudent to handle this compound with a high degree of caution to minimize exposure.

Pyrazole Derivatives: Many pyrazole-containing compounds are biologically active and are used in the development of pharmaceuticals. While this bioactivity is desirable from a research perspective, it underscores the need to prevent accidental exposure. Safety data for similar pyrazole derivatives indicate risks of skin irritation, serious eye irritation, and potential harm if swallowed or inhaled.[6][7][8][9][10]

Given these potential risks, a conservative approach to handling is essential. Assume the compound is irritating to the skin, eyes, and respiratory system, and potentially harmful if ingested or absorbed through the skin.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate Personal Protective Equipment (PPE) is crucial for minimizing exposure to 4-(3,5-Dimethylphenyl)-1H-pyrazol-3-amine hydrochloride. The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields (minimum); safety goggles recommended.Nitrile or neoprene gloves (double-gloving recommended).Lab coat.N95 or higher-rated dust mask. If weighing larger quantities or if the material is dusty, a powered air-purifying respirator (PAPR) is recommended.
Solution Preparation and Handling Chemical splash goggles. A face shield should be worn over goggles when handling larger volumes (>1L).Nitrile or neoprene gloves. Ensure gloves are compatible with the solvent being used.Chemical-resistant lab coat or apron.Work in a certified chemical fume hood. No additional respiratory protection is typically needed if the fume hood is functioning correctly.
Reaction Work-up and Purification Chemical splash goggles and face shield.Chemical-resistant gloves (e.g., nitrile, neoprene). Change gloves immediately if contaminated.Chemical-resistant lab coat.All operations should be performed in a chemical fume hood.
Emergency Spill Cleanup Chemical splash goggles and face shield.Heavy-duty chemical-resistant gloves (e.g., butyl rubber).Chemical-resistant suit or coveralls.Air-purifying respirator with organic vapor/acid gas cartridges or a self-contained breathing apparatus (SCBA) for large spills.

Rationale for PPE Selection:

  • Eye and Face Protection: Protects against accidental splashes of solutions or contact with airborne powder.[6][7][8][10][11][12]

  • Hand Protection: Prevents skin contact and absorption. Nitrile and neoprene gloves offer good resistance to a range of chemicals.[6][11][13][14] Double-gloving provides an extra layer of protection.

  • Body Protection: A lab coat protects personal clothing and skin from minor spills and contamination.[11][14] For larger-scale operations, a chemical-resistant apron or suit is necessary.

  • Respiratory Protection: Minimizes the inhalation of the powdered compound.[11][13][15] A certified chemical fume hood is the primary engineering control for preventing inhalation of vapors from solutions.[6][11]

Operational and Disposal Plans: A Step-by-Step Guide

Safe Handling Workflow

The following diagram outlines the standard workflow for safely handling 4-(3,5-Dimethylphenyl)-1H-pyrazol-3-amine hydrochloride in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS & Risk Assessment Don PPE Don Appropriate PPE Review SDS->Don PPE Proceed with Caution Weighing Weighing in Fume Hood Don PPE->Weighing Enter Handling Area Dissolution Dissolution in Fume Hood Weighing->Dissolution Reaction Reaction/Experiment in Fume Hood Dissolution->Reaction Decontamination Decontaminate Glassware & Surfaces Reaction->Decontamination Post-Experiment Waste Segregation Segregate Chemical Waste Decontamination->Waste Segregation Doff PPE Doff PPE Correctly Waste Segregation->Doff PPE Hand Washing Wash Hands Thoroughly Doff PPE->Hand Washing

Caption: Workflow for handling 4-(3,5-Dimethylphenyl)-1H-pyrazol-3-amine hydrochloride.

Step-by-Step Handling Procedures
  • Preparation:

    • Thoroughly review the safety information for aromatic amines and pyrazole derivatives.[1][2][3][6][7][8][9][10]

    • Ensure a chemical fume hood is certified and functioning correctly.

    • Assemble all necessary equipment and reagents before starting work.

    • Don the appropriate PPE as outlined in the table above.[6][7][8][10][11][12][13][14]

  • Weighing and Aliquoting:

    • Perform all weighing and handling of the solid compound within a chemical fume hood to minimize inhalation exposure.[6][11]

    • Use a disposable weighing boat to avoid cross-contamination.

    • Handle the compound gently to prevent the generation of airborne dust.

  • Solution Preparation:

    • Add the solid compound to the solvent slowly to avoid splashing.

    • If the dissolution is exothermic, use an ice bath to control the temperature.

    • Keep the container capped when not in use.

  • Reaction and Work-up:

    • Conduct all reactions and subsequent work-up procedures in a chemical fume hood.

    • Be mindful of any potential incompatible reagents. Aromatic amines can react vigorously with strong oxidizing agents.[1]

Disposal Plan

Proper waste disposal is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste:

    • Contaminated consumables such as gloves, weighing boats, and paper towels should be placed in a designated, sealed waste container for hazardous chemical waste.

    • Do not dispose of solid chemical waste in regular trash.

  • Liquid Waste:

    • All solutions containing 4-(3,5-Dimethylphenyl)-1H-pyrazol-3-amine hydrochloride should be collected in a clearly labeled, sealed hazardous waste container.

    • Segregate waste streams as required by your institution's hazardous waste management plan. Do not mix incompatible waste streams.

    • The environmental fate of heterocyclic compounds can be of concern due to their potential persistence and toxicity.[16][17]

  • Decontamination:

    • All glassware and equipment that has come into contact with the compound should be decontaminated. A thorough rinse with a suitable solvent, which is then collected as hazardous waste, is recommended before washing.

Emergency Procedures

Spill:

  • Small Spill (in a fume hood):

    • Ensure you are wearing appropriate PPE.

    • Contain the spill with an absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbed material into a sealed container for hazardous waste.

    • Decontaminate the area with a suitable solvent and wash with soap and water.

  • Large Spill (outside a fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and institutional safety officer.

    • Prevent others from entering the area.

    • Only personnel trained in hazardous spill response and equipped with appropriate PPE should clean up the spill.

Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[7][11] Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7][8][11] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[7][8][11] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[6][7] Seek immediate medical attention.

By adhering to these guidelines, researchers can confidently and safely handle 4-(3,5-Dimethylphenyl)-1H-pyrazol-3-amine hydrochloride, ensuring both personal safety and the integrity of their research.

References

  • Enamine, Safety Data Sheet. (URL not specified in search results)
  • Cayman Chemical, Safety Data Sheet. (URL not specified in search results)
  • Environment, Health and Safety, University of California, Berkeley, Appendix I - Hazards Of Functional Groups. ([Link])

  • MilliporeSigma, Safety Data Sheet. (URL not specified in search results)
  • TCI Chemicals, Safety Data Sheet. (URL not specified in search results)
  • Enamine, Safety Data Sheet. (URL not specified in search results)
  • Hep Journals, Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. (URL not specified in search results)
  • Fisher Scientific, Safety Data Sheet. (URL not specified in search results)
  • Real Safety, What are the Health and Safety Guidelines for Using Amines? ([Link])

  • Tri-iso, Material Safety Data Sheet. (URL not specified in search results)
  • OAE Publishing Inc., Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. (URL not specified in search results)
  • Real Safety, How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. ([Link])

  • PubMed, Treatment options of nitrogen heterocyclic compounds in industrial wastewater: From fundamental technologies to energy valorization applications and future process design strategies. ([Link])

  • Sigma-Aldrich, Safety Data Sheet. (URL not specified in search results)
  • European Chemicals Agency, 4,5-dihydro-1H-pyrazol-3-amine hydrochloride — Chemical Substance Information. ([Link])

  • Spectrum Chemical, Safety Data Sheet. (URL not specified in search results)
  • Emory University, Department of Chemistry, Chemical Waste Disposal Guidelines. ([Link])

  • Fisher Scientific, Safety Data Sheet. (URL not specified in search results)
  • Real Safety, Personal Protective Equipment for Chemical Handling. ([Link])

  • TCI Chemicals, Safety Data Sheet. (URL not specified in search results)
  • MDPI, Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. ([Link])

  • Australian Government Department of Health, Further azo dyes that may release carcinogenic amines: Human health tier II assessment. ([Link])

  • PubMed, The impact of aromatic amines on the environment: risks and damages. ([Link])

  • ResearchGate, Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ([Link])

Sources

Retrosynthesis Analysis

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Method

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Feasible Synthetic Routes

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4-(3,5-Dimethylphenyl)-1H-pyrazol-3-amine hydrochloride
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4-(3,5-Dimethylphenyl)-1H-pyrazol-3-amine hydrochloride
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